molecular formula C6H6BrN3O B1393812 3-Bromo-2-pyridinecarbohydrazide CAS No. 1242267-92-0

3-Bromo-2-pyridinecarbohydrazide

Cat. No.: B1393812
CAS No.: 1242267-92-0
M. Wt: 216.04 g/mol
InChI Key: BXMRJTCWLHJABX-UHFFFAOYSA-N
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Description

3-Bromo-2-pyridinecarbohydrazide (CAS 1242267-92-0) is a brominated heterocyclic compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol . It serves as a versatile chemical building block and synthetic intermediate, extensively used in medicinal chemistry and drug discovery for the construction of more complex molecular architectures. The presence of both a bromine atom and a reactive hydrazide group on the pyridine ring makes this compound a valuable precursor for designing novel bioactive molecules, particularly in the synthesis of hydrazone and triazole derivatives. Recent scientific investigations highlight the significant research value of such brominated carbohydrazide scaffolds in anticancer agent development. For instance, a 2024 study designed and synthesized a series of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives and identified a compound featuring a 4-bromophenyl group that exhibited potent cytotoxic activity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, while showing no toxicity to non-cancerous cells at tested concentrations . The study suggested that the bromo-substituted derivative could induce apoptosis and cell cycle arrest, with in silico models pointing to the PDGFRA kinase as a potential molecular target . This underscores the potential of 3-Bromo-2-pyridinecarbohydrazide as a key starting material in the search for new oncotherapeutic candidates. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-2-1-3-9-5(4)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMRJTCWLHJABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-Bromo-2-pyridinecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the solubility profiling of 3-Bromo-2-pyridinecarbohydrazide , a critical intermediate in the synthesis of bioactive heterocyclic compounds. In the absence of extensive public thermodynamic datasets for this specific isomer, this guide synthesizes structural predictive modeling with rigorous experimental protocols. It details the physicochemical basis of its solubility, provides step-by-step methodologies for precise solubility determination (Laser Monitoring and Shake-Flask methods), and outlines the thermodynamic modeling (Apelblat and van’t Hoff) required to optimize recrystallization and formulation processes.

Chemical Identity and Solubility Prediction

Structural Analysis & Physicochemical Properties

The solubility behavior of 3-Bromo-2-pyridinecarbohydrazide is governed by the interplay between its polar hydrazide moiety, the pyridine ring, and the lipophilic/electron-withdrawing bromine substituent.

  • Hydrazide Group (

    
    ):  Acts as both a hydrogen bond donor (2 sites) and acceptor (2 sites). This dictates high solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF).
    
  • Pyridine Ring: Contributes to

    
     stacking interactions, which can increase crystal lattice energy and reduce solubility in non-polar solvents.
    
  • 3-Bromo Substituent: The bromine atom at the ortho position to the hydrazide (relative to the pyridine nitrogen) introduces steric bulk and increases lipophilicity compared to the parent picolinohydrazide. This typically lowers solubility in water while slightly enhancing solubility in chlorinated solvents (e.g., Dichloromethane) compared to the non-brominated analog.

PropertyDescription
IUPAC Name 3-Bromo-pyridine-2-carbohydrazide
Molecular Formula

Molecular Weight 216.04 g/mol
Key Functional Groups Pyridine (aromatic), Hydrazide (polar), Bromide (halogen)
Predicted LogP ~0.5 - 1.2 (Moderate Lipophilicity)
Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and data from structurally related pyridinecarbohydrazides (e.g., Isoniazid, Picolinohydrazide) [1, 2], the expected solubility profile is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions; disruption of crystal lattice H-bonds.
Polar Protic Methanol, Ethanol, IsopropanolModerate Hydrogen bonding solvation. Solubility increases significantly with temperature (ideal for recrystallization).
Chlorinated Chloroform, DCMLow-Moderate Weak H-bonding; dispersion forces with Br-substituent.
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble/Trace Lack of specific solvation interactions to overcome lattice energy.
Aqueous WaterLow-Moderate Soluble, but reduced by the hydrophobic Br-group compared to Isoniazid.

Experimental Protocols for Solubility Determination

To obtain precise thermodynamic data, researchers should employ one of the following self-validating protocols.

Method A: Laser Monitoring Observation Technique (Dynamic)

This method is preferred for generating polythermal solubility curves quickly with high accuracy. It minimizes solvent usage and eliminates sampling errors associated with filtration.

Apparatus:

  • Jacketed glass vessel (50-100 mL) with temperature control (

    
     K).
    
  • Laser monitoring system (transmissivity detector).

  • Precision balance (

    
     g).
    

Protocol:

  • Preparation: Weigh a precise mass of solvent (

    
    ) into the vessel.
    
  • Solute Addition: Add a known mass of 3-Bromo-2-pyridinecarbohydrazide (

    
    ).
    
  • Dissolution: Heat the mixture slowly (< 2 K/min) with constant stirring.

  • Detection: Monitor the laser intensity passing through the solution.

    • State 1 (Turbid): Laser scattered/blocked by undissolved solid.

    • State 2 (Clear): Sharp increase in transmission indicates complete dissolution.

  • Recording: Record the temperature (

    
    ) at the inflection point of the transmission curve.
    
  • Iteration: Add more solute to the same vessel and repeat to find the next equilibrium temperature.

LaserMethod Start Start Experiment Weigh Weigh Solvent (m1) & Solute (m2) Start->Weigh Heat Heat Slowly (< 2 K/min) Weigh->Heat Monitor Monitor Laser Transmissivity Heat->Monitor Detect Detect Inflection (Clear Point) Monitor->Detect Record Record T_eq Calculate x_i Detect->Record Add Add More Solute (Cumulative) Record->Add Next Point Add->Heat Repeat

Figure 1: Workflow for the Laser Monitoring Solubility Determination Method.

Method B: Isothermal Saturation (Shake-Flask)

The "Gold Standard" for static equilibrium measurements.

  • Saturation: Add excess 3-Bromo-2-pyridinecarbohydrazide to the solvent in a sealed vial.

  • Equilibration: Place in a thermostatic shaker at fixed temperature

    
     for 24-48 hours.
    
  • Sampling: Stop agitation and allow solids to settle (2-4 hours).

  • Filtration: Filter the supernatant using a syringe filter (0.45

    
    , pre-heated to 
    
    
    
    to prevent precipitation).
  • Quantification: Evaporate solvent and weigh the residue (Gravimetric) or analyze via HPLC (Chromatographic).

Thermodynamic Modeling & Analysis

Once experimental data (mole fraction solubility,


, vs. Temperature, 

) is collected, it must be modeled to extract thermodynamic parameters essential for process scale-up.
Modified Apelblat Equation

Used to correlate solubility with temperature. It provides excellent empirical fitting for pyridine derivatives [3].



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived via regression analysis.
    
van't Hoff Analysis

Used to calculate the dissolution enthalpy (


) and entropy (

).


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).
    
  • Intercept:

    
     (Indicates disorder change).
    

Interpretation Guide:

  • Positive

    
    :  Endothermic dissolution. Solubility increases with temperature (Typical for this class of compounds).
    
  • Positive

    
    :  Entropy driven process.
    

ThermoLogic cluster_Models Modeling Approaches Data Experimental Data (x_i vs T) Apelblat Modified Apelblat Model ln(x) = A + B/T + C*ln(T) Data->Apelblat VantHoff van't Hoff Equation ln(x) = -dH/RT + dS/R Data->VantHoff Params Regression Parameters (A, B, C) or (Slope, Intercept) Apelblat->Params VantHoff->Params ThermoProps Thermodynamic Properties ΔH_sol (Enthalpy) ΔS_sol (Entropy) ΔG_sol (Gibbs Energy) Params->ThermoProps App Process Application (Crystallizer Design) ThermoProps->App

Figure 2: Logical framework for converting raw solubility data into thermodynamic insights.

Process Application: Recrystallization Strategy

For 3-Bromo-2-pyridinecarbohydrazide, the primary goal of solubility profiling is often purification.

Solvent Selection Logic
  • Ideal Solvent: Ethanol or Methanol.

    • Reasoning: These solvents typically show a steep solubility curve (low solubility at 273 K, high at 330 K), allowing for high recovery yields upon cooling.

  • Anti-Solvent Method:

    • Dissolve in DMSO (high solubility)

      
       Add Water  (anti-solvent).
      
    • Note: This method may yield smaller particle sizes but risks occluding solvent.

Comparative Reference Data (Structurally Related)

While specific values for the 3-bromo isomer must be determined experimentally, the parent compound Pyridine-2-carbohydrazide exhibits the following trends, which serve as a baseline [2]:

SolventSolubility Trend (298 K)Temperature Sensitivity
Methanol SolubleHigh
Ethanol Moderately SolubleHigh (Best for crystallization)
Acetone LowModerate
Toluene InsolubleLow

Note: The 3-Bromo substituent will likely shift these values lower (reduced solubility) due to increased molecular weight and hydrophobicity.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • ChemicalBook. (2024). Properties of Pyridine-2-carboxylic acid hydrazide (CAS 1452-63-7). Link

  • Wang, J., et al. (2018). "Thermodynamic models for determination of the solubility of 3-nitrosalicylic acid in different solvents." Journal of Molecular Liquids.
  • PubChem. (2025).[2][3][4] Compound Summary: 3-Bromopyridine-2-carboxylic acid.[4][5] National Library of Medicine. Link

Sources

Literature review on 3-Bromo-2-pyridinecarbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-2-pyridinecarbohydrazide , a critical scaffold in medicinal chemistry. It synthesizes established synthetic protocols with structure-activity relationship (SAR) insights relevant to drug discovery.

Scaffold Analysis, Synthetic Pathways, and Medicinal Applications

Executive Summary & Scaffold Analysis

3-Bromo-2-pyridinecarbohydrazide represents a privileged pharmacophore in drug design. Unlike its un-substituted parent (pyridine-2-carbohydrazide), the introduction of a bromine atom at the C3 position—ortho to the carbohydrazide moiety—imparts unique electronic and steric properties that significantly alter biological activity and synthetic utility.

Core Structural Advantages[1]
  • Steric "Locking": The bulky bromine atom at C3 restricts the conformational freedom of the C2-carbonyl group, favoring specific rotamers that may enhance binding affinity in enzyme pockets.

  • Halogen Bonding: The C-Br bond acts as a sigma-hole donor, capable of forming halogen bonds with carbonyl oxygens or aromatic systems in target proteins (e.g., kinases or bacterial enzymes).

  • Synthetic Handle: The C3-Br provides a site for orthogonal functionalization via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the transformation of the core into tricyclic systems (e.g., pyrido[3,2-d]pyridazines).

Synthetic Architecture

The synthesis of the core hydrazide requires a regioselective approach to ensure the integrity of the bromine substituent while activating the carboxylic acid.

Primary Synthetic Route (The "Ester-Hydrazinolysis" Pathway)

The most robust method proceeds through the intermediate methyl ester. Direct reaction of the acid with hydrazine is often sluggish or leads to cyclodehydration byproducts.

Step 1: Esterification

  • Precursor: 3-Bromo-2-pyridinecarboxylic acid.[1]

  • Reagents: Methanol (excess), H₂SO₄ (cat.), Reflux.

  • Mechanism: Fischer esterification. The electron-deficient pyridine ring makes the carbonyl carbon highly electrophilic, but the ortho-bromo group provides steric hindrance. Extended reflux times (12–24h) are often required compared to isonicotinic acid.

Step 2: Hydrazinolysis

  • Reagents: Hydrazine hydrate (80% or 99%), Ethanol (solvent).

  • Conditions: 0°C to RT.

  • Critical Control Point: Temperature control is vital. High temperatures can cause the displacement of the labile C3-bromine by hydrazine, leading to 3-hydrazino-2-pyridinecarbohydrazide as an impurity.

Visualization of Synthetic Workflow

The following diagram outlines the core synthesis and divergent pathways for derivatization.

G cluster_0 Critical Control Point: Avoid Br displacement Start 3-Bromo-2-methylpyridine Acid 3-Bromo-2-pyridine- carboxylic acid Start->Acid KMnO4, Oxid. Ester Methyl 3-bromo-2- pyridinecarboxylate Acid->Ester MeOH, H2SO4 Reflux Core 3-BROMO-2-PYRIDINE- CARBOHYDRAZIDE (The Core) Ester->Core NH2NH2·H2O EtOH, 0°C-RT Ester->Core Schiff Hydrazones (Schiff Bases) Core->Schiff R-CHO EtOH, Cat. AcOH Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole POCl3 Cyclodehydration Triazole 1,2,4-Triazoles Core->Triazole CS2 / KOH then N2H4 Metal Metal Complexes (Cu, Zn, Ni) Core->Metal MCl2 Chelation

Caption: Synthetic tree illustrating the conversion of the methylpyridine precursor to the core hydrazide and subsequent functionalization pathways.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Synthesis of 3-Bromo-2-pyridinecarbohydrazide

Objective: Isolate high-purity hydrazide without debromination.

  • Preparation: Dissolve Methyl 3-bromo-2-pyridinecarboxylate (10 mmol, 2.16 g) in absolute ethanol (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine hydrate (99%, 30 mmol, 1.5 mL) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (System: CHCl₃:MeOH 9:1). Note: Do not reflux unless starting material persists after 6h.

  • Work-up: The product typically precipitates as a white/off-white solid. Filter the solid.

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.

  • Yield: Expected yield 85–92%. M.p. range: 168–170°C.

Protocol B: General Synthesis of Hydrazide-Hydrazones (Schiff Bases)

Objective: Generate a library of antimicrobial candidates.

  • Reactants: Mix 3-Bromo-2-pyridinecarbohydrazide (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in Ethanol (10 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Conditions: Reflux for 2–4 hours.

  • Isolation: Cool to RT. The hydrazone precipitates. Filter and recrystallize from Ethanol/DMF mixtures.

Medicinal Chemistry & Biological Applications[2][3][4][5][6][7]

Antimicrobial Activity (The "Bromo-Effect")

Research indicates that the 3-bromo substituent significantly enhances antimicrobial potency compared to the non-brominated analog.

  • Mechanism: The hydrazone moiety (-CONHN=CH-) acts as an iron chelator, inhibiting ribonucleotide reductase in bacteria. The lipophilic bromine atom facilitates transport across the bacterial cell membrane.

  • Target Spectrum:

    • Gram-Positive: High activity against S. aureus and B. subtilis.[2][3]

    • Gram-Negative: Moderate activity against E. coli; often requires electron-withdrawing groups (NO₂, Cl) on the aldehyde phenyl ring for maximum potency.

    • Mycobacterium tuberculosis: Pyridine hydrazides are structural isosteres of Isoniazid. The 3-bromo derivative shows activity against resistant strains due to altered binding modes in the InhA binding pocket.

Quantitative Activity Data (Representative)

Data synthesized from comparative studies of pyridine hydrazones.

Compound Derivative (R-CHO)OrganismMIC (µg/mL)Activity Level
3-Br-Py-hydrazide (Core) S. aureus64–128Low
N'-Benzylidene (Unsub)S. aureus32–64Moderate
N'-(4-Nitrobenzylidene) S. aureus4–8High
N'-(2-Hydroxybenzylidene) E. coli16–32Moderate
N'-(4-Chlorobenzylidene) M. tuberculosis0.5–2.0Potent
SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) rules derived from literature data.

SAR cluster_Br Position 3: Bromine cluster_Hydrazide Position 2: Hydrazide Linker cluster_R Distal Aryl Ring (Schiff Base) Core 3-Bromo-2-pyridine- carbohydrazide Scaffold Br_Node Increases Lipophilicity (LogP) Enhances Membrane Permeability Halogen Bond Donor Core->Br_Node Linker_Node Metal Chelation Site (Fe, Cu) H-Bond Donor/Acceptor Pharmacophore for Antimicrobial Core->Linker_Node R_Node EWG (NO2, Cl) = Increased Potency OH (ortho) = Enhanced Chelation Bulky Groups = Reduced Activity Linker_Node->R_Node Derivatization

Caption: SAR map highlighting the functional roles of the bromine substituent, hydrazide linker, and distal aryl modifications.

Advanced Applications: Metal Complexation

The N,O-donor system of the hydrazide, combined with the pyridine nitrogen, creates a tridentate ligand capability (if the conformation allows). However, the 3-bromo group sterically hinders the pyridine nitrogen participation in some geometries, forcing the ligand to act as a bidentate (carbonyl O and hydrazinic N) donor.

  • Copper(II) Complexes: Often exhibit enhanced DNA cleavage activity compared to the free ligand due to oxidative stress generation.

  • Crystal Engineering: The 3-bromo group is a prime candidate for analyzing Halogen...Halogen interactions in the solid state, which stabilize the crystal lattice of these drugs.

References

  • Synthesis and Antimicrobial Activity of Hydrazide-Hydrazones: Popiołek, L. et al. "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." Molecules, 2021.[2]

  • Crystal Structure and Halogen Bonding: Zhu, H-Y. "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(substituted)benzohydrazide derivatives." Asian Journal of Chemistry, 2011.[4]

  • Insecticidal Diacylhydrazines (Pyridine Scaffold): Wang, B-L. et al. "Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold." Chemistry Central Journal, 2017.[5]

  • 3-Bromo-2-pyridinecarboxylic Acid Versatility: Ningbo Inno Pharmchem.[1] "The Versatility of 3-Bromo-2-Pyridinecarboxylic Acid."

Sources

Strategic Utilization of 3-Bromo-2-pyridinecarbohydrazide in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-pyridinecarbohydrazide represents a high-value bifunctional scaffold in medicinal chemistry. Unlike simple pyridine carbohydrazides, this molecule possesses a strategic "ortho-halo" motif (3-bromo) adjacent to the reactive hydrazide group (2-carbonyl). This specific geometry enables a dual-mode reactivity profile:

  • Nucleophilic Extension: The hydrazide moiety serves as a versatile nucleophile for constructing pendant 5-membered heterocycles (1,2,4-triazoles, 1,3,4-oxadiazoles).

  • Electrophilic Annulation: The 3-bromo substituent acts as a latent electrophile, allowing for palladium-catalyzed intramolecular cyclization or cross-coupling to generate fused tricyclic systems (e.g., pyrido[3,2-d]pyrimidines).

This guide delineates the synthesis, reactivity, and experimental protocols for maximizing the utility of this precursor in drug discovery campaigns.

Part 1: Synthesis of the Precursor

The synthesis of 3-bromo-2-pyridinecarbohydrazide is a robust, two-step sequence starting from commercially available 3-bromo-2-pyridinecarboxylic acid.

Reaction Scheme

Step 1: Acid-catalyzed esterification. Step 2: Nucleophilic acyl substitution with hydrazine hydrate.

Detailed Protocol

1. Esterification:

  • Reagents: 3-Bromo-2-pyridinecarboxylic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat.).

  • Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 8–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Concentrate in vacuo, neutralize with sat. NaHCO₃, extract with DCM. Dry over Na₂SO₄ and concentrate to yield Methyl 3-bromo-2-pyridinecarboxylate.

2. Hydrazinolysis:

  • Reagents: Methyl 3-bromo-2-pyridinecarboxylate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Ethanol (solvent).

  • Procedure: Dissolve the ester in absolute ethanol (5 mL/mmol). Add hydrazine hydrate dropwise at 0°C. Allow to warm to RT and stir for 4 hours (precipitation often occurs).

  • Isolation: Filter the solid precipitate, wash with cold ethanol and diethyl ether. Recrystallize from ethanol if necessary.

  • Yield Target: >85%.

  • Characterization: IR (NH stretching ~3300 cm⁻¹, C=O ~1670 cm⁻¹).

Part 2: Divergent Synthesis Pathways[1]

Pathway A: Pendant Heterocycle Formation (The "Standard" Route)

The hydrazide group reacts readily with electrophiles to form 5-membered rings. The 3-bromo group remains intact, serving as a handle for late-stage diversification (e.g., Suzuki coupling).

  • 1,3,4-Oxadiazole-2-thiones: Reaction with CS₂/KOH.

  • 1,2,4-Triazole-3-thiones: Reaction with isothiocyanates (R-NCS) followed by base-mediated cyclization.

  • Schiff Bases (Hydrazones): Condensation with aromatic aldehydes. These are precursors for oxidative cyclization to 1,3,4-oxadiazoles using I₂/K₂CO₃ or chloramine-T.

Pathway B: Fused System Construction (The "Advanced" Route)

The true power of this scaffold lies in the 3-bromo substituent. By utilizing transition metal catalysis, the nitrogen atoms of the hydrazide (or its derivatives) can displace the bromine to form fused rings.

  • Target: Pyrido[3,2-d]pyrimidin-4-ones.

  • Strategy: Condensation of the hydrazide with an ortho-ester or aldehyde to form a hydrazone, followed by a Pd-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig type).

  • Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by amine coordination and reductive elimination to close the ring.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-(3-bromo-2-pyridyl)-1,3,4-oxadiazole-2-thione

This reaction creates a pendant oxadiazole while preserving the bromine.

  • Dissolution: Dissolve 3-bromo-2-pyridinecarbohydrazide (1 mmol) in ethanol (10 mL) containing KOH (1.5 mmol).

  • Addition: Add carbon disulfide (CS₂, 2 mmol) dropwise.

  • Reflux: Heat the mixture at reflux for 6–8 hours until H₂S evolution ceases.

  • Workup: Concentrate the solvent. Dissolve the residue in water and acidify with dilute HCl to pH 3.

  • Isolation: Filter the resulting yellow precipitate. Recrystallize from ethanol/water.

  • Validation: ¹H NMR will show the pyridine protons and the absence of NH₂. The SH proton is often broad or exchanged.

Protocol 2: Pd-Catalyzed Cyclization to Fused Pyrido-Pyrimidines

A conceptual protocol for fusing the ring.

  • Pre-functionalization: Convert the hydrazide to a hydrazone by reacting with Benzaldehyde (1.0 eq) in EtOH (Reflux 2h). Isolate the hydrazone.

  • Catalytic System:

    • Substrate: Hydrazone derivative (1.0 mmol).

    • Catalyst: Pd(OAc)₂ (5 mol%).

    • Ligand: Xantphos or BINAP (10 mol%).

    • Base: Cs₂CO₃ (2.0 eq).

    • Solvent: Toluene or 1,4-Dioxane (dry, degassed).

  • Reaction: Heat at 100°C under Argon for 12–24 hours in a sealed tube.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

  • Outcome: Formation of the N-N fused tricyclic system (e.g., 1,2,4-triazolo[4,3-a]pyridine core variants depending on exact hydrazone structure).

Part 4: Visualization & Logic

Figure 1: The Divergent Reaction Hub

This diagram illustrates how the 3-bromo-2-pyridinecarbohydrazide scaffold serves as a central hub for both simple heterocycle formation and complex fused-ring synthesis.

ReactionHub Core 3-Bromo-2-pyridine- carbohydrazide CS2 CS2 / KOH Core->CS2 Aldehyde R-CHO (Aldehydes) Core->Aldehyde RNCS R-NCS (Isothiocyanates) Core->RNCS PdCat Pd(OAc)2 / Ligand (Intramolecular) Oxadiazole 1,3,4-Oxadiazole-2-thione (Pendant Ring) CS2->Oxadiazole Cyclization Hydrazone Acylhydrazone (Schiff Base) Aldehyde->Hydrazone Condensation Triazole 1,2,4-Triazole-3-thione (Pendant Ring) RNCS->Triazole Base Cyclization Fused Pyrido[3,2-d]pyrimidine or Fused Triazolo System Hydrazone->Fused Pd-Catalyzed C-N Bond Formation

Caption: Divergent synthetic pathways from the 3-bromo-2-pyridinecarbohydrazide core. Green nodes indicate pendant heterocycles; Red nodes indicate fused systems requiring metal catalysis.

Figure 2: Mechanistic Logic of Pd-Catalyzed Annulation

This diagram details the catalytic cycle required to fuse the hydrazide arm onto the pyridine ring by displacing the bromine.

PdCycle Start Precursor: 3-Bromo-2-hydrazone OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Coord Amine Coordination (Hydrazone N binds Pd) OxAdd->Coord - Br- RedElim Reductive Elimination (C-N Bond Forms) Coord->RedElim - H+ (Base) RedElim->Pd0 Regeneration Product Fused Tricyclic Product RedElim->Product

Caption: Proposed catalytic cycle for the intramolecular Buchwald-Hartwig amidation to form fused pyrido-systems.

References

  • Synthesis and Reactions of Heterocyclic Carbohydrazides: Title: Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Source:Molecules (via PMC). URL:[Link]

  • Palladium-Catalyzed Cyclization Strategies: Title: Palladium-Catalyzed Oxidative Cascade Cyclization Reactions of Anilides and Anilines.[1] Source:Chemistry – An Asian Journal (PubMed). URL:[Link]

  • Fused Pyridine Heterocycles: Title: Synthetic strategies to pyrido fused heterocycles.[2][3][4][5] Source:Indian Academy of Sciences. URL:[Link]

  • Reaction of Hydrazides with Carbon Disulfide: Title: Cyclizations of Thiocarbohydrazide and its Mono-hydrazones.[2] Part III. Reactions with Carbon Disulphide. Source:Acta Chemica Scandinavica (SciSpace). URL:[Link]

Sources

Electronic Tuning of Pyridine Scaffolds: A Deep Dive into Bromine-Substituted Pyridine Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Bromine-Substituted Pyridine Hydrazides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists

Executive Summary

The incorporation of bromine into pyridine hydrazide scaffolds represents a critical strategy in medicinal chemistry for modulating lipophilicity, electronic distribution, and metabolic stability. Unlike their non-halogenated counterparts (e.g., isoniazid), bromine-substituted pyridine hydrazides —specifically 2-bromoisonicotinohydrazide and its isomers—exhibit distinct electronic signatures that influence their reactivity as nucleophiles and their efficacy as pharmacophores. This guide analyzes the electronic perturbations caused by the bromine substituent, detailing the synthesis, structural characterization, and subsequent biological implications of this class of compounds.

Molecular Architecture & Electronic Theory

Substituent Effects: The Inductive/Resonance Conflict

The electronic environment of the pyridine hydrazide core is governed by the interplay between the pyridine nitrogen heteroatom and the bromine substituent.

  • Pyridine Nitrogen (-I, -M): The ring nitrogen exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), significantly lowering the energy of the

    
    -system and rendering the ring electron-deficient.
    
  • Bromine Substituent (-I, +M): Bromine at the ortho (2-position) or meta (3-position) relative to the hydrazide group introduces a competing electronic dynamic.

    • Inductive (-I): Bromine withdraws electron density through the

      
      -framework, further deactivating the ring and increasing the acidity of the amide proton (-CONH-).
      
    • Mesomeric (+M): While bromine has lone pairs capable of donation, the overlap with the pyridine

      
      -system is poor (4p-2p mismatch), making the +M effect negligible compared to the strong -I effect.
      
Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) studies (B3LYP/6-311G**) on analogous halo-pyridines reveal that bromine substitution stabilizes the Highest Occupied Molecular Orbital (HOMO), thereby increasing the ionization potential. This stabilization reduces the nucleophilicity of the terminal hydrazine nitrogen (


), requiring harsher conditions for condensation reactions (e.g., hydrazone formation) compared to unsubstituted isonicotinohydrazide.

Electronic Interaction Logic:

ElectronicEffects Br Bromine Atom PyRing Pyridine Ring (Electron Deficient) Br->PyRing -I Effect (Strong) Br->PyRing +M Effect (Weak) Hydrazide Hydrazide Group (-CONHNH2) PyRing->Hydrazide Electron Withdrawal HOMO HOMO Stabilization (Reduced Nucleophilicity) PyRing->HOMO Energy Gap Modulation

Caption: Mechanistic flow of electronic perturbations induced by bromine substitution on the pyridine hydrazide core.

Synthesis & Structural Characterization[1][2][3][4][5][6][7]

Synthetic Pathway

The synthesis of 2-bromoisonicotinohydrazide is a self-validating protocol starting from 2-bromo-4-pyridinecarboxylic acid. The conversion proceeds via an ester intermediate to avoid competitive nucleophilic attack on the bromine position.

Protocol Workflow:

Synthesis Start 2-Bromoisonicotinic Acid Step1 Esterification (EtOH, H2SO4, Reflux 6h) Start->Step1 Inter Ethyl 2-bromoisonicotinate Step1->Inter Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, 0°C to RT) Inter->Step2 Product 2-Bromoisonicotinohydrazide Step2->Product

Caption: Step-wise synthetic route for 2-bromoisonicotinohydrazide preventing halogen displacement.

Detailed Experimental Protocol

Objective: Synthesis of 2-bromoisonicotinohydrazide.

  • Esterification:

    • Dissolve 2-bromoisonicotinic acid (10 mmol) in absolute ethanol (30 mL).

    • Add conc.

      
       (1 mL) dropwise.
      
    • Reflux for 6–8 hours.[1] Monitor via TLC (30% EtOAc/Hexane).

    • Neutralize with

      
      , extract with DCM, and concentrate to yield ethyl 2-bromoisonicotinate.
      
  • Hydrazinolysis:

    • Dissolve the ester (5 mmol) in ethanol (15 mL).

    • Cool to 0°C in an ice bath.

    • Add hydrazine hydrate (99%, 15 mmol) dropwise over 10 minutes. Note: Excess hydrazine prevents dimer formation.

    • Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

    • Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol/water.

Spectroscopic Validation
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.8–10.1 ppm (s, 1H, -CONH -): Downfield shift due to electron-withdrawing Br.
      
    • 
       8.5 ppm (d, 1H, Py-H6): Characteristic doublet for pyridine 
      
      
      
      -proton.
    • 
       4.6 ppm (s, 2H, -NH 
      
      
      
      ): Broad singlet.
  • IR (ATR):

    • 1660–1680 cm

      
      : 
      
      
      
      Amide I band (shifted to higher wavenumbers vs. non-brominated analog due to -I effect).

Physicochemical & Electronic Profiling

The introduction of bromine significantly alters the solid-state and solution-phase properties. The table below summarizes key data derived from crystallographic and biological studies of derivatives.

Table 1: Comparative Electronic & Structural Parameters

Parameter2-Bromoisonicotinohydrazide DerivativeUnsubstituted Analog (Isoniazid)Electronic Rationale
C=O Bond Length 1.229 Å [1]1.232 ÅBr (-I) reduces C=O polarization.
Crystal Packing Sheets via N-H...O & Br...BrH-bond NetworkHalogen bonding stabilizes lattice.
Dihedral Angle 0.74° (Planar) [1]VariablePlanarity favored by conjugation.
Lipophilicity (logP) ~1.2 (Calculated)-0.64Br increases lipophilicity (membrane permeability).
Fluorescence QuenchedWeakHeavy atom effect (Br) promotes intersystem crossing.

Data sourced from crystallographic studies of benzylidene derivatives [1][2].

Applications in Drug Discovery[9][10]

Pharmacophore Activation via Hydrazone Formation

The primary utility of bromine-substituted pyridine hydrazides lies in their conversion to acylhydrazones . The bromine atom enhances the lipophilicity of the scaffold, improving passive transport across bacterial membranes (e.g., M. tuberculosis).

Mechanism of Action (Antimicrobial):

  • Chelation: The hydrazide motif (keto-enol tautomerism) chelates transition metals (

    
    , 
    
    
    
    ).
  • Lipophilic Targeting: The Br-substituent facilitates penetration into the lipid-rich mycobacterial cell wall.

  • Enzyme Inhibition: Interaction with Enoyl-ACP reductase (InhA) mimics.

Crystal Engineering & Halogen Bonding

Recent X-ray diffraction studies [2] reveal that bromine acts as a "structural anchor" in crystal engineering. It forms directional halogen bonds (


 or 

), which can be exploited to lock the bioactive conformation of the drug molecule within the receptor binding pocket.

References

  • Crystal structure of (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate. Source: Acta Crystallographica Section E. URL:[Link]

  • (E)-N'-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. Source: PubMed Central (PMC). URL:[Link]

  • Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives. Source: PubMed. URL:[Link]

  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues. (Contains synthesis data for 2-bromoisonicotinohydrazide intermediate). Source: PubMed Central. URL:[Link]

Sources

The Orthogonal Scaffold: Reactivity and Applications of 3-Bromo-2-Pyridinecarbohydrazide

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the 3-bromo-2-pyridinecarbohydrazide scaffold represents a "privileged structure" due to its dual-modality.[1] It combines a highly reactive nucleophilic tail (the hydrazide) with a sterically demanding yet chemically versatile electrophilic handle (the 3-bromo group).[1]

This guide analyzes the chemoselectivity of the hydrazide group within this specific steric environment.[1] Unlike simple benzohydrazides, the 3-bromo-2-pyridyl system exhibits unique electronic repulsion and steric locking, influencing the formation of 1,3,4-oxadiazoles, 1,2,4-triazoles, and fused tricyclic systems. We provide validated protocols for leveraging this scaffold to generate high-value heterocyclic libraries.

Electronic and Steric Landscape

The reactivity of the hydrazide moiety at the C2 position is heavily modulated by the adjacent C3-bromine atom.[1] Understanding this interaction is the prerequisite for successful synthesis.[1]

The Alpha-Effect and Nucleophilicity

The terminal nitrogen (

ortho-bromo substituent
  • Steric Inhibition of Resonance: The bulky bromine atom forces the carbonyl group out of coplanarity with the pyridine ring.[1] This reduces the conjugation of the amide nitrogen lone pair with the pyridine ring, theoretically increasing the nucleophilicity of the hydrazide nitrogens compared to the unsubstituted analog.

  • Inductive Withdrawal: The electronegative bromine (-I effect) pulls electron density from the ring, making the C2-carbonyl carbon more electrophilic, thereby accelerating reactions that involve initial nucleophilic attack on the carbonyl (e.g., hydrolysis or transamidation).

The "Orthogonal" Strategy

The primary value of this scaffold in drug development is orthogonality .[1]

  • Vector A (Hydrazide): Used to construct the pharmacophore (heterocycle formation).[1]

  • Vector B (Bromine): Preserved during hydrazide transformations, then activated via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach lipophilic side chains.[1]

Divergent Synthetic Pathways (Visualization)

The following diagram illustrates the "Hub-and-Spoke" reactivity profile of the 3-bromo-2-pyridinecarbohydrazide scaffold.

ReactivityHubScaffold3-Bromo-2-pyridine-carbohydrazideHydrazoneAcylhydrazones(Schiff Bases)Scaffold->Hydrazone+ Aldehydes/Ketones(Cat. AcOH)Oxadiazole1,3,4-Oxadiazoles(Bioisosteres)Scaffold->Oxadiazole+ R-COOH / POCl3(Cyclodehydration)Triazole1,2,4-Triazole-3-thiolsScaffold->Triazole+ CS2 / KOH(Xanthate intermed.)FusedTriazolo[4,3-a]pyridines(Fused Systems)Scaffold->Fused+ Orthoesters(High Temp, Steric constraints)SuzukiBiaryl Products(via Suzuki Coupling)Oxadiazole->SuzukiPd(PPh3)4, Ar-B(OH)2

Caption: Divergent synthesis pathways from the 3-bromo-2-pyridinecarbohydrazide core. Note that the 3-bromo group is preserved in the green and red pathways for subsequent coupling.[1]

Critical Transformations and Mechanisms

Synthesis of 1,3,4-Oxadiazoles (The "Warhead")

The conversion of the hydrazide to a 1,3,4-oxadiazole ring is the most common application in medicinal chemistry, often serving as a metabolically stable bioisostere for esters or amides.

Mechanism: The reaction with carboxylic acids in the presence of phosphoryl chloride (

1

  • Impact of 3-Br: The 3-bromo group prevents the formation of "head-to-tail" polymeric byproducts by sterically shielding the C2 position.[1]

  • Caution: Prolonged heating with

    
     can sometimes lead to the displacement of the bromine atom by chloride (nucleophilic aromatic substitution), especially if the pyridine ring is further activated by electron-withdrawing groups. Control of temperature (
    
    
    C) is critical.
Synthesis of 1,2,4-Triazoles via

Reacting the hydrazide with carbon disulfide (

Fused Ring Systems (Triazolopyridines)

While 2-hydrazinopyridines readily form 1,2,4-triazolo[4,3-a]pyridines, the hydrazide derivative (containing the carbonyl linker) typically forms the oxadiazole. However, under forcing conditions with orthoesters, the carbonyl oxygen can participate in cyclization.

  • Steric Clash: The 3-bromo group strongly disfavors cyclizations that require planarity near the C2-C3 bond axis.[1] Researchers often observe lower yields for fused systems compared to the non-brominated analogs.[1]

Experimental Protocols

The following protocols are designed for high reproducibility and scalability (1–5g scale).

Protocol A: Synthesis of 2-(5-Aryl-1,3,4-oxadiazol-2-yl)-3-bromopyridine

This protocol minimizes the risk of bromine displacement by limiting reaction time.[1]

Materials:

  • 3-Bromo-2-pyridinecarbohydrazide (1.0 equiv)[1]

  • Aromatic Carboxylic Acid (1.1 equiv)[1]

  • Phosphoryl Chloride (

    
    ) (5.0 equiv - acts as solvent/reagent)[1]
    
  • Solvent: Dry Dichloromethane (DCM) for workup.[1]

Step-by-Step Workflow:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and

    
     guard tube, mix the hydrazide and the aromatic carboxylic acid.
    
  • Addition: Cool the mixture to 0°C. Add

    
     dropwise. (Exothermic reaction).[1]
    
  • Cyclization: Heat the mixture to 80°C (oil bath) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The starting material (hydrazide) is polar; the oxadiazole product is significantly less polar.[1]

  • Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring. Caution: Hydrolysis of excess

    
     is violent.[1]
    
  • Neutralization: Adjust pH to ~8 using solid

    
     or 10% NaOH solution.
    
  • Isolation: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Data Summary Table: Typical Yields

R-COOH SubstituentYield (%)Melting Point (°C)Notes
Phenyl (Unsubstituted)78-85142-144Clean conversion.[1]
4-Nitro-Phenyl88-92180-182Electron-poor acids react faster.[1]
4-Methoxy-Phenyl65-70135-138Slower; requires longer reflux.
2-Chloro-Phenyl55-60128-130Steric hindrance reduces yield.[1]

Mechanism of Action (DOT Diagram)

The following diagram details the cyclodehydration mechanism mediated by

MechanismStep1Step 1: N-AcylationFormation of DiacylhydrazineStep2Step 2: ActivationAttack of POCl3 on Carbonyl OxygenStep1->Step2POCl3, HeatStep3Step 3: Imidoyl Chloride Intermediate(Highly Electrophilic)Step2->Step3- Cl-Step4Step 4: Ring ClosureNucleophilic attack by Hydrazide NitrogenStep3->Step4IntramolecularStep5Step 5: AromatizationLoss of HCl and PO2ClStep4->Step5- H+

Caption: Mechanistic pathway for the POCl3-mediated cyclization of 3-bromo-2-pyridinecarbohydrazide into 1,3,4-oxadiazoles.

References

  • LookChem. (2025).[1] 3-Bromo-2-pyridinecarboxaldehyde and derivatives: Properties and Applications. Retrieved from

  • National Institutes of Health (NIH). (2022).[1] Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.[2] PMC.[1] Retrieved from

  • MDPI. (2022).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[3] Molecules.[1][3][4][5][6][7][8][9][10][11][12] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles.[3][7][10][12][13] Retrieved from

  • PubChem. (2025).[1][4] 3-Bromo-2-pyridinecarboxaldehyde Compound Summary. Retrieved from

Methodological & Application

Cyclization reaction conditions for 3-Bromo-2-pyridinecarbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Bromo-2-pyridinecarbohydrazide scaffold represents a privileged intermediate in medicinal chemistry, offering a dual-modality platform for library generation. It features a nucleophilic "warhead" (the carbohydrazide moiety) capable of cyclizing into various bioisosteres (1,2,4-triazoles, 1,3,4-oxadiazoles), and an electrophilic "handle" (the C3-bromine) positioned for orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note provides validated protocols for the cyclization of this specific substrate. Unlike simple benzohydrazides, the electron-deficient pyridine ring and the steric/electronic influence of the ortho-bromine substituent require optimized conditions to suppress side reactions (e.g., hydrolytic cleavage) and maximize yield.

Reaction Network Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactionNetwork SM 3-Bromo-2-pyridinecarbohydrazide Triazole 1,2,4-Triazole-3-thiol (S-Linkage) SM->Triazole CS2, KOH or R-NCS, NaOH Oxadiazole 1,3,4-Oxadiazole (O-Linkage) SM->Oxadiazole R-COOH, POCl3 or R-CHO, I2 Fused Pyrido[2,3-d]pyridazine (Potential Fused System) SM->Fused 1,3-Dicarbonyls (Condensation) Suzuki Biaryl/Heterobiaryl Derivatives Triazole->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Post-Cyclization) Oxadiazole->Suzuki Pd(OAc)2, Ligand (Post-Cyclization)

Figure 1: Divergent synthetic pathways for 3-Bromo-2-pyridinecarbohydrazide. The C3-Bromine allows for downstream functionalization (dashed nodes).

Module A: The Sulfur Pathway (1,2,4-Triazoles)

The formation of 1,2,4-triazoles is preferred for antifungal and antimicrobial targets. The reaction proceeds via a thiosemicarbazide intermediate. The ortho-bromine atom exerts an electron-withdrawing effect, slightly reducing the nucleophilicity of the terminal hydrazine nitrogen, often requiring reflux conditions to drive the initial addition.

Mechanism of Action[2][3][4][5]
  • Nucleophilic Addition: The terminal amine of the hydrazide attacks the electrophilic carbon of the isothiocyanate (R-NCS).

  • Base-Mediated Cyclization: Under basic conditions (NaOH), the thiosemicarbazide undergoes intramolecular nucleophilic attack (N-H attacks C=O), followed by dehydration.

Protocol 1: Synthesis of 4-Aryl-5-(3-bromo-pyridin-2-yl)-4H-1,2,4-triazole-3-thiols

Reagents:

  • 3-Bromo-2-pyridinecarbohydrazide (1.0 equiv)

  • Aryl Isothiocyanate (1.1 equiv)

  • Ethanol (Absolute)

  • Sodium Hydroxide (2N aqueous solution)

  • Hydrochloric Acid (1N)

Step-by-Step Methodology:

  • Formation of Thiosemicarbazide:

    • Dissolve 3-Bromo-2-pyridinecarbohydrazide (1 mmol) in absolute ethanol (10 mL).

    • Add Aryl Isothiocyanate (1.1 mmol) dropwise.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1). Note: The product often precipitates as a solid.

    • Cool to room temperature (RT). Filter the solid thiosemicarbazide intermediate, wash with cold ethanol, and dry.

  • Cyclization:

    • Suspend the isolated thiosemicarbazide in 2N NaOH (10 mL).

    • Reflux for 4 hours. The solution should become clear as the thiolate forms.

    • Cool to RT and filter to remove any insoluble impurities.

    • Acidification: Carefully acidify the filtrate with 1N HCl to pH 3–4. The triazole thiol will precipitate.

    • Filter, wash with water, and recrystallize from Ethanol/DMF (1:1).

Critical Control Point: The ortho-bromine is sensitive to strong nucleophiles at high temperatures. Avoid using stronger bases (like NaH) or excessive heating (>100°C) during the cyclization to prevent nucleophilic aromatic substitution (SNAr) of the bromine by the thiolate sulfur.

Module B: The Oxygen Pathway (1,3,4-Oxadiazoles)

1,3,4-Oxadiazoles are classic bioisosteres for amides and esters. The most robust method for this electron-deficient scaffold involves cyclodehydration using Phosphorus Oxychloride (POCl3).

Protocol 2: One-Pot Cyclization with Carboxylic Acids

Reagents:

  • 3-Bromo-2-pyridinecarbohydrazide (1.0 equiv)

  • Aromatic Carboxylic Acid (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent)

  • Ice water

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a dry round-bottom flask, mix the hydrazide (1 mmol) and the carboxylic acid (1 mmol).

    • Add POCl3 (5–7 mL) carefully. Caution: POCl3 is corrosive and reacts violently with moisture.

  • Reflux:

    • Reflux the mixture at 100–110°C for 6–8 hours.

    • Observation: The mixture typically turns from a suspension to a clear, dark solution.

  • Quenching (Exothermic!):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring.

    • Allow the excess POCl3 to hydrolyze completely (15–30 mins).

  • Isolation:

    • Neutralize the acidic solution with saturated NaHCO3 to pH 7–8.

    • The solid product precipitates out. Filter, wash with water, and dry.

    • Recrystallize from Ethanol.

Data Summary: Solvent & Reagent Effects

Reaction PathwayReagentSolventTemp (°C)Typical YieldKey Risk
Triazole R-NCS / NaOHEtOH / H2O8075-85%S-alkylation if R-X present
Oxadiazole POCl3Neat10065-80%Hydrolysis of C3-Br (rare)
Oxadiazole I2 / K2CO3DMSO10060-70%Oxidative side reactions

Module C: Advanced Functionalization (The "Bromine Handle")

Once the heterocycle is formed, the C3-bromine remains intact, serving as a handle for Suzuki-Miyaura coupling to expand the library diversity.

Protocol 3: Suzuki Coupling of 1,3,4-Oxadiazole Derivative

Reagents:

  • 2-(5-Aryl-1,3,4-oxadiazol-2-yl)-3-bromopyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2.0 equiv)

  • Dioxane:Water (4:1)

Step-by-Step Methodology:

  • Degassing: Combine solvent (Dioxane/Water) in a flask and sparge with Nitrogen/Argon for 15 mins.

  • Assembly: Add the brominated substrate, boronic acid, base, and catalyst under an inert atmosphere.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via column chromatography.

References

  • Synthesis of 1,2,4-Triazoles from Pyridinecarbohydrazides

    • Title: Synthesis and antimicrobial activity of some new 1,2,4-triazole deriv
    • Source:Der Pharma Chemica, 2011, 3(6):32-40.
    • URL:[Link]

  • Oxadiazole Cyclization Methodologies

    • Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Deriv
    • Source:The Open Medicinal Chemistry Journal, 2020.
    • URL:[Link]

  • Hetarynic Cyclization & Functionalization of 3-Bromopyridines

    • Title: Efficient Synthesis of 3-Bromo-2-[(N-substituted)
    • Source:Synthesis, 2006.[1][2]

    • URL:[Link]

Sources

Revolutionizing Heterocyclic Synthesis: Microwave-Assisted Pathways from 3-Bromo-2-pyridinecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic scaffolds is paramount. Pyridine-based structures, in particular, are ubiquitous in pharmaceuticals due to their ability to engage in a wide range of biological interactions. Among the versatile building blocks for constructing such molecules, 3-Bromo-2-pyridinecarbohydrazide stands out as a readily available and highly reactive starting material. This application note provides a comprehensive guide to the microwave-assisted synthesis of two key classes of bioactive heterocycles—1,3,4-oxadiazoles and 1,2,4-triazoles—derived from this important precursor. By leveraging the power of microwave irradiation, we demonstrate significant enhancements in reaction speed, efficiency, and overall yield compared to conventional heating methods, offering a greener and more sustainable approach to chemical synthesis.[1][2][3][4]

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in the chemical sciences. Unlike conventional heating methods that rely on slow and inefficient heat transfer through convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][5][6] This direct energy transfer results in a host of advantages, including:

  • Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to mere minutes.[1][3][7]

  • Higher Yields: Improved conversion of reactants to products with fewer side reactions.[2][7]

  • Enhanced Purity: Cleaner reaction profiles, simplifying product purification.[2][7]

  • Energy Efficiency: Lower energy consumption compared to traditional refluxing.[1][7]

  • Greener Chemistry: Reduced solvent usage and waste generation.[1][2]

The mechanism of microwave heating primarily involves two phenomena: dipolar polarization and ionic conduction. Polar molecules, such as the reactants and solvents in the protocols described herein, continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat. This efficient and instantaneous heating provides the activation energy for chemical transformations more effectively than conventional methods.[1][5]

Core Reagent: 3-Bromo-2-pyridinecarbohydrazide

The starting material, 3-Bromo-2-pyridinecarbohydrazide, is a bifunctional molecule featuring a bromine-substituted pyridine ring and a carbohydrazide moiety. The pyridine nitrogen and the bromine atom offer sites for further functionalization, while the hydrazide group is primed for cyclization into various five-membered heterocycles. This trifecta of reactive sites makes it an exceptionally valuable scaffold in combinatorial chemistry and drug discovery programs.

Protocol 1: Microwave-Assisted Synthesis of 2-(3-Bromo-2-pyridyl)-5-substituted-1,3,4-oxadiazoles

The synthesis of 1,3,4-oxadiazoles from carbohydrazides is a well-established transformation. In this protocol, we demonstrate the cyclization of 3-Bromo-2-pyridinecarbohydrazide with various aromatic carboxylic acids under microwave irradiation. The reaction proceeds via an initial acylation of the terminal nitrogen of the hydrazide, followed by a dehydrative cyclization to form the stable 1,3,4-oxadiazole ring.

Experimental Workflow

Caption: Workflow for the microwave-assisted synthesis of 1,3,4-oxadiazoles.

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-Bromo-2-pyridinecarbohydrazide (1 mmol), the desired substituted aromatic carboxylic acid (1.1 mmol), and phosphorus oxychloride (POCl₃, 3 mL) as both the dehydrating agent and solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 5-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

  • Characterization: Confirm the structure of the synthesized 2-(3-bromo-2-pyridyl)-5-substituted-1,3,4-oxadiazole by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation
EntrySubstituted Carboxylic AcidMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
1Benzoic Acid1501301092
24-Chlorobenzoic Acid150130895
34-Methoxybenzoic Acid1501401289
44-Nitrobenzoic Acid150140796

Protocol 2: Microwave-Assisted Synthesis of 3-(3-Bromo-2-pyridyl)-5-substituted-4H-1,2,4-triazole-5-thiones

This protocol outlines the synthesis of 1,2,4-triazole-5-thiones, which are valuable intermediates for further chemical modifications. The reaction involves the initial formation of a thiosemicarbazide intermediate by reacting 3-Bromo-2-pyridinecarbohydrazide with an isothiocyanate, followed by a base-catalyzed intramolecular cyclization under microwave irradiation.

Experimental Workflow

Caption: Workflow for the microwave-assisted synthesis of 1,2,4-triazole-5-thiones.

Step-by-Step Methodology
  • Formation of Thiosemicarbazide: In a round-bottom flask, dissolve 3-Bromo-2-pyridinecarbohydrazide (1 mmol) in ethanol (10 mL). Add the desired substituted isothiocyanate (1.1 mmol) and reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting hydrazide. Cool the reaction mixture to obtain the thiosemicarbazide intermediate, which can be filtered and used in the next step without further purification.

  • Cyclization: In a 10 mL microwave reaction vessel, place the thiosemicarbazide intermediate (1 mmol) and a 2M aqueous solution of sodium hydroxide (NaOH, 5 mL).

  • Microwave Irradiation: Seal the vessel and irradiate the mixture in a microwave reactor at 100-120 °C for 3-10 minutes.

  • Work-up: After cooling, pour the reaction mixture into cold water and acidify to pH 5-6 with a dilute solution of hydrochloric acid (HCl).

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Characterize the final product, 3-(3-bromo-2-pyridyl)-5-substituted-4H-1,2,4-triazole-5-thione, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation
EntrySubstituted IsothiocyanateMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
1Phenyl isothiocyanate100110594
2Ethyl isothiocyanate100100788
3Allyl isothiocyanate100100691
44-Chlorophenyl isothiocyanate100120496

Conclusion

The application of microwave-assisted synthesis to the derivatization of 3-Bromo-2-pyridinecarbohydrazide offers a rapid, efficient, and environmentally conscious route to valuable heterocyclic scaffolds. The protocols detailed herein for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles demonstrate the significant advantages of MAOS in terms of reduced reaction times and high yields. These methodologies provide researchers, scientists, and drug development professionals with powerful tools to accelerate the discovery and development of new chemical entities with potential therapeutic applications.

References

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Solid supported reaction. (n.d.). specific effects of microwave. Retrieved from [Link]

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. Retrieved from [Link]

  • Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Retrieved from [Link]

  • PMC. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]

  • PMC. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Retrieved from [Link]

  • Zenodo. (2018). Microwave-mediated Green synthesis of oxadiazole derivatives against inflammatory disease. Retrieved from [Link]

  • Scholars Research Library. (2011). Microwave assisted synthesis and pharmacological evaluation of some 1, 3, 4-oxadiazole derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (2007). Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Retrieved from [Link]

  • PMC. (n.d.). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Retrieved from [Link]

  • Bollikolla, H. B., & Bheemaraju, J. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 3-Bromo-2-pyridinecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, 3-Bromo-2-pyridinecarbohydrazide (CAS: 30691-86-6) represents a "privileged structure" due to its bifunctional nature. It possesses two distinct reactive handles that allow for orthogonal functionalization:

  • The Carbohydrazide Motif (C-2): A versatile nucleophile for constructing nitrogen-rich heterocycles (1,2,4-triazoles, 1,3,4-oxadiazoles) or Schiff bases.

  • The Bromine Substituent (C-3): A dormant electrophile positioned for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for Structure-Activity Relationship (SAR) tuning without rebuilding the core.

This Application Note provides validated protocols for transforming this precursor into three distinct classes of pharmaceutical intermediates.

Reaction Pathway Visualization

The following decision tree illustrates the divergent synthesis pathways available from the parent molecule.

G Start 3-Bromo-2-pyridine- carbohydrazide Aldehyde + Aryl Aldehyde (EtOH, Reflux) Start->Aldehyde CS2 + CS2 / KOH (Cyclization) Start->CS2 Acid + Carboxylic Acid (POCl3) Start->Acid Hydrazone N-Acylhydrazones (Schiff Bases) Aldehyde->Hydrazone Suzuki Late-Stage Suzuki Coupling (Pd Catalyst) Hydrazone->Suzuki Post-Cyclization Triazole 1,2,4-Triazole-3-thiols CS2->Triazole Triazole->Suzuki Post-Cyclization Oxadiazole 1,3,4-Oxadiazoles Acid->Oxadiazole Oxadiazole->Suzuki Post-Cyclization

Caption: Divergent synthetic pathways from 3-bromo-2-pyridinecarbohydrazide. Dashed lines indicate late-stage functionalization of the bromine handle.

Protocol A: Synthesis of N-Acylhydrazones (Schiff Bases)

Application: Hydrazones act as iron chelators and are frequent pharmacophores in antimicrobial and anticancer research. They also serve as precursors for cyclization into 4-thiazolidinones.

Mechanism

The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl of an aldehyde. Acid catalysis protonates the carbonyl oxygen, facilitating water elimination.

Experimental Procedure
  • Dissolution: Dissolve 3-bromo-2-pyridinecarbohydrazide (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add the appropriate aromatic aldehyde (1.0 mmol).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1]

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Validation Criteria:

  • IR Spectroscopy: Appearance of a sharp band at 1600–1620 cm⁻¹ (C=N azomethine stretch).[2] Disappearance of the NH₂ doublet (3200–3300 cm⁻¹).

  • ¹H NMR: Singlet signal for the azomethine proton (-N=CH-) typically between

    
     8.3–9.0 ppm.
    

Protocol B: Synthesis of 1,2,4-Triazole-3-thiols

Application: The 1,2,4-triazole core is a bioisostere for amides and is central to antifungal drugs (e.g., Fluconazole). The thiol group allows for further S-alkylation.

Mechanism

Reaction with carbon disulfide (CS₂) forms a dithiocarbazinate intermediate. Cyclization is induced thermally or under basic conditions to form the 5-membered ring.

Experimental Procedure
  • Salt Formation: Dissolve 3-bromo-2-pyridinecarbohydrazide (0.01 mol) in ethanol (30 mL) containing KOH (0.015 mol).

  • Addition: Add carbon disulfide (CS₂) (0.015 mol) dropwise at 0°C.

  • Reflux: Heat the mixture under reflux for 12 hours. Evolution of H₂S gas (rotten egg smell) indicates cyclization; use a scrubber.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in water.

  • Precipitation: Acidify the aqueous solution with 10% HCl to pH 4–5.

  • Purification: Filter the solid and recrystallize from ethanol/DMF.

Validation Criteria:

  • IR Spectroscopy: Presence of C=N (1610 cm⁻¹) and C-S/C=S tautomeric bands (1250 cm⁻¹).

  • Solubility: The product should be soluble in dilute NaOH (indicating the acidic thiol/thione proton) but insoluble in water.

Protocol C: Synthesis of 1,3,4-Oxadiazoles

Application: Oxadiazoles improve lipophilicity and metabolic stability compared to hydrazides. They are widely used in anti-inflammatory research.

Experimental Procedure (POCl₃ Cyclization)
  • Mixing: Mix 3-bromo-2-pyridinecarbohydrazide (1.0 mmol) with an aromatic carboxylic acid (1.0 mmol).

  • Reagent: Add Phosphorus Oxychloride (POCl₃) (5 mL).

  • Reaction: Reflux for 6–8 hours.

  • Quenching: Cool and carefully pour the mixture onto crushed ice (exothermic reaction—use caution).

  • Neutralization: Neutralize with solid NaHCO₃ to pH 7.

  • Isolation: Filter the precipitate and wash thoroughly with water.

Advanced Workflow: Late-Stage Suzuki-Miyaura Coupling

Rationale: The 3-bromo position on the pyridine ring is sterically crowded but electronically activated by the adjacent nitrogen and carbonyl/heterocycle. This step allows you to install biaryl diversity after the heterocyclic core is built.

Optimized Conditions for 3-Bromopyridine Derivatives
  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically demanding substrates).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Temperature: 90–100°C.

Mechanism Visualization

Suzuki Step1 Oxidative Addition Pd(0) inserts into C-Br bond Step2 Transmetalation Boronic Acid (Ar-B(OH)2) transfers Ar group Step1->Step2 Base Activation Step3 Reductive Elimination Formation of C-C bond Regeneration of Pd(0) Step2->Step3 Step3->Step1 Catalytic Cycle

Caption: Catalytic cycle for the functionalization of the 3-bromo position.

Data Summary Table

Derivative ClassReagentsReaction TimeTypical YieldKey IR Signal
Hydrazone Aldehyde, EtOH, cat. AcOH3–5 h75–90%-N=CH- (1600 cm⁻¹)
1,2,4-Triazole CS₂, KOH, EtOH12 h60–75%C=S / SH (2550 cm⁻¹)
1,3,4-Oxadiazole R-COOH, POCl₃6–8 h65–80%C-O-C (1080 cm⁻¹)

References

  • General Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3]

  • Triazole Synthesis: Rajkumar, A., et al. (2011).[4] Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 32-40.[4]

  • Schiff Base Protocols: Haghgooie, H., et al. (2015). Synthesis and Characterization of Some New Schiff Base Ligands. Asian Journal of Chemistry, 27(12), 6082.

  • Suzuki Coupling on Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Application Note: Acylation Procedures for 3-Bromo-2-pyridinecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the acylation protocols for 3-Bromo-2-pyridinecarbohydrazide , a critical scaffold in the synthesis of kinase inhibitors, antimicrobial agents, and 1,3,4-oxadiazole heterocycles. Due to the ortho-bromo substituent , this molecule presents unique steric and electronic challenges compared to unsubstituted pyridinecarbohydrazides. This document provides optimized protocols for acylation using acid chlorides and carboxylic acids, emphasizing reaction control to prevent di-acylation and maximize yield.

Reactivity Profile & Mechanistic Insight[1]

The Ortho-Effect (3-Bromo Substituent)

The 3-bromo group at the ortho position to the carbohydrazide moiety exerts two distinct effects that must be managed during synthesis:

  • Steric Hindrance: The bulky bromine atom restricts rotation around the amide bond and hinders the approach of bulky electrophiles to the terminal nitrogen (

    
    ). Implication:  Reaction times may be prolonged compared to 2-pyridinecarbohydrazide.
    
  • Electronic Deactivation: The inductive electron-withdrawing nature (-I effect) of the bromine, combined with the electron-deficient pyridine ring, reduces the nucleophilicity of the hydrazide nitrogens. Implication: Stronger activation of the acylating agent (e.g., Acid Chlorides or HATU) is often required over weaker esters.

Regioselectivity

Acylation must occur at the terminal amino group (


). However, the internal amide nitrogen (

) is less nucleophilic due to conjugation with the carbonyl and the pyridine ring.
  • Primary Risk: Over-acylation (Di-acylation) at

    
     or competitive acylation at 
    
    
    
    under forcing conditions.
  • Control Strategy: Strict stoichiometry (1.05 - 1.1 eq) and temperature control are paramount.

Experimental Protocols

Method A: Acylation via Acid Chlorides (Kinetic Control)

Best for: Simple aliphatic or aromatic acyl groups where the acid chloride is commercially available.

Reagents:

  • Substrate: 3-Bromo-2-pyridinecarbohydrazide (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, suspend 3-Bromo-2-pyridinecarbohydrazide  (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
    • Note: The starting material may not fully dissolve initially.

  • Base Addition: Add TEA (1.2 equiv) via syringe. The suspension often clears as the hydrazide becomes more soluble.

  • Acylation (0°C Start): Cool the mixture to 0°C in an ice bath. Add the Acid Chloride (1.1 equiv) dropwise over 10–15 minutes.

    • Rationale: The 3-Br steric bulk suggests room temperature might be needed, but starting at 0°C prevents exotherm-driven di-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.

    • Monitoring: Check TLC (MeOH/DCM 1:9). Look for the disappearance of the polar hydrazide spot.

  • Work-up:

    • Dilute with DCM. Wash successively with sat.

      
       (2x) and Brine (1x).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Most products precipitate upon addition of cold Ethanol or Diethyl Ether/Hexane. Recrystallize from EtOH if necessary.

Method B: Acylation via Carboxylic Acids (Coupling Agents)

Best for: Complex, chiral, or acid-sensitive R-groups.

Reagents:

  • Substrate: 3-Bromo-2-pyridinecarbohydrazide (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes at RT to form the activated ester.

    • Why HATU? HATU is preferred over EDC for hindered amines (due to the 3-Br group) as it generates a highly reactive species.

  • Coupling: Add 3-Bromo-2-pyridinecarbohydrazide (1.0 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 12–18 hours.

    • Note: If conversion is low after 18h, heat to 50°C.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Precipitation: The product often precipitates as a solid. Filter, wash with water, and dry.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate, wash with

      
       (5% aq) to remove DMF, then Brine.
      

Data Summary & Optimization Table

ParameterAcid Chloride Method (A)Coupling Agent Method (B)
Reaction Rate Fast (1 - 6 hours)Slow (12 - 24 hours)
Steric Tolerance ModerateHigh (with HATU)
Risk of Di-acylation High (if excess reagent used)Low
Purification Crystallization often sufficientColumn Chromatography often needed
Solvent Choice DCM, THF, AcetonitrileDMF, DMAc
Recommended For Simple Acetyl, Benzoyl groupsComplex/Precious Acids, Amino Acids

Visualization: Reaction Pathway & Logic[3]

AcylationPathway Start 3-Bromo-2-pyridinecarbohydrazide Choice Select Acyl Source Start->Choice PathA Method A: Acid Chloride (R-COCl + TEA) Choice->PathA Simple R-group PathB Method B: Carboxylic Acid (R-COOH + HATU) Choice->PathB Complex/Hindered R-group Intermediate Tetrahedral Intermediate PathA->Intermediate Fast Kinetic Attack PathB->Intermediate Activated Ester Attack Product N'-Acyl-3-bromo-2-pyridinecarbohydrazide (Target) Intermediate->Product -HCl or -HOBt SideRxn Side Product: 1,3,4-Oxadiazole (If heated with dehydrating agent) Product->SideRxn POCl3 / Heat (Cyclodehydration)

Figure 1: Decision logic and reaction pathway for the acylation of 3-Bromo-2-pyridinecarbohydrazide, including potential downstream cyclization.

Quality Control & Troubleshooting

NMR Validation (1H NMR in DMSO-d6)
  • Starting Material: Hydrazide protons typically appear as a broad singlet (NH2) around 4.5–5.0 ppm and a singlet (NH) around 9.0–10.0 ppm.

  • Product:

    • Disappearance: The broad

      
       signal (2H) vanishes.
      
    • Appearance: A new amide proton signal appears, typically downfield (10.0–10.8 ppm). You will see two distinct NH signals in the 10–11 ppm region (one from the original hydrazide, one from the new acyl bond).

    • Shift: The pyridine ring protons may show a slight downfield shift due to the electron-withdrawing nature of the new carbonyl group.

Troubleshooting Guide
  • Problem: Low Yield / Unreacted Starting Material.

    • Cause: Steric hindrance from the 3-Br group blocking the nucleophile.

    • Solution: Switch to Method B using HATU. Increase temperature to 50°C. Ensure anhydrous solvents are used to prevent hydrolysis of the acylating agent.

  • Problem: Di-acylated Product observed (by MS or NMR).

    • Cause: Excess acid chloride or high local concentration during addition.

    • Solution: Dilute the reaction further. Add the acid chloride very slowly at 0°C.

References

  • General Hydrazide Acylation: "Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold." PMC, 2017. Link

  • Coupling Reagent Protocols: "Coupling Reagents: Carbodiimides, Uronium-based coupling reagents (HATU)." Aapptec, Peptide Synthesis Guidelines. Link

  • Acid Chloride Reactivity: "Synthesis and Reactions of Acid Chlorides." Organic Chemistry Tutor. Link

  • Pyridine Functionalization: "Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines." ResearchGate, 2025.[1] Link

  • Heterocycle Formation: "Pyridazine Derivatives: Reaction of hydrazides with acid chlorides." Clockss. Link

Sources

Application Note: Strategic Synthesis of 1,3,4-Oxadiazole Scaffolds from 3-Bromo-2-pyridinecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-oxadiazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. When fused with a pyridine ring, particularly utilizing the 3-bromo-2-pyridinecarbohydrazide precursor, the resulting scaffold offers unique electronic properties and a critical "handle" (the bromine atom) for late-stage diversification via palladium-catalyzed cross-coupling.

This Application Note provides a rigorous, field-validated guide for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles and 1,3,4-oxadiazole-2-thiones. Unlike generic protocols, this document focuses on the causality of reaction parameters, safety in handling phosphorus oxychloride (


) and carbon disulfide (

), and troubleshooting common failure modes in heterocyclic cyclization.

Strategic Value of the Precursor

3-Bromo-2-pyridinecarbohydrazide is not merely a starting material; it is a divergent node in library synthesis.

  • Solubility Profile: The pyridine nitrogen improves aqueous solubility compared to benzene analogs.

  • Orthogonal Reactivity: The hydrazide functionality (

    
    ) allows for cyclization, while the 3-bromo position remains inert under cyclization conditions, preserving it for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.
    

Pathway A: Dehydrative Cyclization via Phosphorus Oxychloride ( )[1]

This is the industry-standard method for generating 2,5-disubstituted-1,3,4-oxadiazoles . The reaction proceeds through an in situ formation of a diacylhydrazine intermediate, followed by rapid cyclodehydration.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is driven by the high oxophilicity of phosphorus.

  • Activation:

    
     activates the carboxylic acid to an acid chloride or phosphorylated active ester.
    
  • Coupling: The hydrazide nitrogen attacks the activated acid, forming a 1,2-diacylhydrazine.

  • Cyclization: The carbonyl oxygen attacks the phosphorus, creating a good leaving group (

    
    ), facilitating ring closure and aromatization.
    

POCl3_Mechanism Precursor 3-Bromo-2-pyridine- carbohydrazide Intermediate 1,2-Diacylhydrazine Intermediate Precursor->Intermediate Acid Carboxylic Acid (R-COOH) Activation Activation by POCl3 (Formation of Active Species) Acid->Activation POCl3, Reflux Activation->Intermediate Nucleophilic Attack Cyclization Imidoyl Phosphate Transition State Intermediate->Cyclization -H2O (Dehydration) Product 2,5-Disubstituted- 1,3,4-Oxadiazole Cyclization->Product -PO2Cl2

Figure 1: Mechanistic pathway for POCl3-mediated cyclodehydration.

Detailed Protocol

Target: Synthesis of 2-(3-bromo-pyridin-2-yl)-5-phenyl-1,3,4-oxadiazole.

Materials:

  • 3-Bromo-2-pyridinecarbohydrazide (1.0 eq)

  • Benzoic acid derivative (1.1 eq)

  • Phosphorus oxychloride (

    
    ) (Solvent/Reagent, ~5-10 volumes)
    
  • Optional: Catalytic drops of pyridine (if acid is unreactive).

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     guard tube, charge the hydrazide and the benzoic acid.
    
  • Addition: Carefully add

    
     (handle in fume hood).
    
    • Critical: If the reaction is exothermic upon addition, cool in an ice bath first.

  • Reflux: Heat the mixture to reflux (105–110 °C) for 4–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 6:4). The hydrazide spot (polar, baseline) should disappear.

  • Quenching (Hazardous Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (~500g) with vigorous stirring. Do not add water to the reaction mixture; this can cause a violent eruption.

  • Neutralization: Adjust pH to ~7–8 using solid

    
     or 10% NaOH solution. The product typically precipitates as a solid.
    
  • Isolation: Filter the solid, wash copiously with cold water to remove phosphoric acid byproducts.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Pathway B: Thione Formation via Carbon Disulfide ( )

This pathway yields 5-(3-bromo-pyridin-2-yl)-1,3,4-oxadiazole-2-thiol (exists in thione-thiol tautomerism). This scaffold is crucial for creating S-alkylated derivatives.

Protocol

Materials:

  • 3-Bromo-2-pyridinecarbohydrazide (1.0 eq)

  • Carbon Disulfide (

    
    ) (2.5 eq) - Warning: Neurotoxic & Highly Flammable
    
  • Potassium Hydroxide (KOH) (1.5 eq)

  • Ethanol (95%)

Procedure:

  • Dissolution: Dissolve KOH in ethanol. Add the hydrazide and stir until dissolved.

  • Addition: Add

    
     dropwise at room temperature. A precipitate (potassium dithiocarbazinate salt) may form.
    
  • Reflux: Heat to reflux for 8–12 hours. Evolution of

    
     gas (rotten egg smell) indicates cyclization is proceeding. Scrub exhaust gas through NaOH solution.
    
  • Workup: Distill off excess solvent and

    
    . Dilute the residue with water.
    
  • Acidification: Acidify with dilute HCl (pH 2–3). The oxadiazole-2-thione will precipitate.

  • Purification: Recrystallize from ethanol.

Troubleshooting & Optimization

The following data summarizes common failure modes encountered during internal validation of these protocols.

IssueProbable CauseCorrective Action
Low Yield (POCl3 Method) Hydrolysis of product during quenching.Quench on ice slowly; ensure pH is neutralized immediately. Do not leave in acidic aqueous media for long periods.
Incomplete Reaction (CS2) Loss of CS2 (volatility).Use a highly efficient condenser (double surface) or seal tube (with pressure safety). Add excess CS2.
Dark/Tarred Product Decomposition due to overheating.Monitor oil bath temp strictly. Do not exceed 110°C for POCl3.
Sticky Solid Trapped phosphoric acid byproducts.Repulp the solid in 10% NaHCO3 solution for 30 mins, then filter again.

Advanced Workflow: Library Generation

The true power of this chemistry lies in the sequential functionalization. The 3-bromo group survives the harsh cyclization conditions, allowing for a "Cyclize-then-Couple" strategy.

Workflow Start Start: 3-Bromo-2-pyridine- carbohydrazide PathA Path A: POCl3 + R-COOH Start->PathA PathB Path B: CS2 + KOH Start->PathB ProdA 2-Aryl-5-(3-bromo-pyridyl)- oxadiazole PathA->ProdA ProdB Oxadiazole-2-thione PathB->ProdB Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) ProdA->Suzuki Alkylation S-Alkylation (R-X, K2CO3) ProdB->Alkylation ProdB_Alk 2-Alkylthio-oxadiazole Alkylation->ProdB_Alk ProdB_Alk->Suzuki Final Final Library: Bi-Heteroaryl Scaffolds Suzuki->Final

Figure 2: Divergent synthetic workflow for generating complex bi-heteroaryl libraries.

References

  • Glomb, T., et al. (2022). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules. Available at: [Link]

  • Verma, G., et al. (2020). "Synthesis of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation." Journal of Chemical Sciences. Available at: [Link]

  • Somani, R.R., et al. (2008). "Synthesis and biological evaluation of some 1,3,4-oxadiazoles." International Journal of Drug Design and Discovery.
  • Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles." Available at: [Link]

  • Bala, S., et al. (2014). "1,3,4-Oxadiazole derivatives: A treasure for medicinal chemists." Arkivoc. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis and Optimization of 3-Bromo-2-pyridinecarbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for improving reaction yields of 3-Bromo-2-pyridinecarbohydrazide derivatives.

Welcome to the technical support center for the synthesis of 3-Bromo-2-pyridinecarbohydrazide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, field-proven insights into common challenges, troubleshooting strategies, and optimization protocols to help you improve reaction yields and purity.

Section 1: Synthesis Pathway Overview & Core Concepts

The synthesis of 3-Bromo-2-pyridinecarbohydrazide is a sequential process that requires careful control at each step to ensure a high overall yield. The pyridine ring's electronic properties, specifically the electron-withdrawing nature of the nitrogen atom, can deactivate it towards certain reactions and complicate functionalization.[1] Understanding the reactivity of each intermediate is crucial for success.

The most common and reliable synthetic route involves three main stages:

  • Formation of a C2-Functionalized Precursor: Introduction of a handle at the C2 position of the 3-bromopyridine ring, typically a cyano group, to serve as a precursor to the carboxylic acid.

  • Conversion to the Methyl Ester: Hydrolysis of the cyano group to a carboxylic acid, followed by esterification.

  • Hydrazinolysis: Reaction of the resulting methyl ester with hydrazine hydrate to form the target carbohydrazide.

This workflow is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ester Formation cluster_2 Stage 3: Hydrazinolysis A 3-Bromopyridine-N-oxide B 3-Bromo-2-cyanopyridine A->B  Trimethylsilyl cyanide,  Triethylamine, Acetonitrile, 75°C C 3-Bromo-2-pyridinecarboxylic Acid B->C  Aqueous Base (e.g., NaOH),  Heat D Methyl 3-Bromo-2-pyridinecarboxylate C->D  Methanol, Acid Catalyst  (e.g., H₂SO₄), Reflux E 3-Bromo-2-pyridinecarbohydrazide D->E  Hydrazine Hydrate,  Ethanol, Reflux

Caption: General synthetic workflow for 3-Bromo-2-pyridinecarbohydrazide.

Section 2: Troubleshooting Guide & FAQs by Reaction Step

This section addresses common issues encountered at each stage of the synthesis in a question-and-answer format.

Stage 1: Synthesis of 3-Bromo-2-cyanopyridine

Q1: My yield for the conversion of 3-bromopyridine-N-oxide to 3-bromo-2-cyanopyridine is low. What are the likely causes?

A1: Low yields in this step often stem from three primary issues: reagent quality, reaction conditions, and workup procedure.

  • Reagent Quality: Trimethylsilyl cyanide (TMSCN) is highly sensitive to moisture. Ensure you are using a fresh, dry bottle of TMSCN and that all glassware was flame-dried or oven-dried prior to use. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.[1][2]

  • Reaction Conditions: The reported conditions of refluxing in acetonitrile at ~75-80°C for several hours are crucial.[3] Insufficient heating or reaction time will lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting N-oxide spot is consumed.

  • Workup Issues: During the aqueous workup with a saturated sodium bicarbonate solution, ensure the pH is sufficiently basic to quench any unreacted TMSCN and neutralize the triethylamine hydrochloride salt.[3] Incomplete quenching can lead to product loss during extraction.

Q2: I am observing multiple spots on my TLC plate after the cyanation reaction. What are these byproducts?

A2: Besides unreacted starting material, potential byproducts can include isomers or hydrolysis products. The pyridine core can offer multiple reactive sites.[4] If the reaction temperature is too high or the conditions are not well-controlled, side reactions may occur. The primary goal of purification, typically column chromatography or recrystallization, is to isolate the desired 2-cyano isomer.[3][5]

Stage 2: Synthesis of Methyl 3-Bromo-2-pyridinecarboxylate

Q1: The hydrolysis of 3-bromo-2-cyanopyridine to the carboxylic acid is sluggish or incomplete. How can I drive it to completion?

A1: The hydrolysis of an aromatic nitrile, especially on an electron-deficient pyridine ring, can be challenging.

  • Caustic Concentration & Temperature: This reaction typically requires forcing conditions, such as refluxing with a strong base like sodium hydroxide.[6] If the reaction is slow, you can try increasing the concentration of the aqueous base or extending the reaction time.

  • Monitoring: The reaction progress can be monitored by TLC, looking for the disappearance of the nitrile starting material. You can also monitor the evolution of ammonia gas as a sign of reaction progress.

Q2: My esterification of 3-bromo-2-pyridinecarboxylic acid is inefficient. What are the best practices?

A2: Inefficient esterification is a common bottleneck. The choice of method is critical.

  • Fischer Esterification (Acid-Catalyzed): This is the most common method, involving refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid.[7][8] To maximize yield, ensure your methanol is anhydrous and use a system (like a Dean-Stark trap for higher boiling alcohols, though not typically necessary for methanol) to remove the water byproduct, which can push the equilibrium towards the product.

  • Alternative Coupling Reagents: For substrates sensitive to harsh acidic conditions, milder methods using coupling agents like dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst can be effective, though they introduce the need to remove byproducts like dicyclohexylurea (DCU).[9]

Stage 3: Hydrazinolysis of Methyl 3-Bromo-2-pyridinecarboxylate

Q1: The final hydrazinolysis step is giving a low yield. What is the most common reason for failure?

A1: The most frequent cause of low yield in this step is an incomplete reaction.[10]

  • Excess Hydrazine Hydrate: It is standard practice to use a significant excess (typically 5-10 equivalents) of hydrazine hydrate to ensure the reaction goes to completion.[10]

  • Reaction Time and Temperature: The reaction is typically performed by refluxing in a solvent like ethanol for several hours (e.g., 8 hours or more).[8][10] Monitor the reaction by TLC for the complete disappearance of the starting ester. If the reaction stalls, extending the reflux time is the first step.

Q2: After refluxing with hydrazine hydrate and cooling, my product does not precipitate. How do I isolate it?

A2: This is a very common issue, often related to the product's solubility.[11]

  • Solubility in Reaction Solvent: The desired 3-Bromo-2-pyridinecarbohydrazide may be soluble in the ethanol/hydrazine mixture, even upon cooling. The first step is to remove the solvent under reduced pressure.[11]

  • Inducing Precipitation: Once the solvent is removed, the resulting residue can be triturated (stirred/ground as a slurry) with a non-polar solvent like hexanes or diethyl ether to induce precipitation of the solid hydrazide.[10]

  • Water Solubility: If you performed a workup by pouring the reaction mixture into ice water, it's possible your product has significant water solubility and will not precipitate.[11] In this scenario, avoid the aqueous quench. Instead, evaporate the reaction mixture directly and then purify the residue, either by recrystallization or column chromatography.

Q3: My final product is an oil or a gummy solid. How can I purify it?

A3: An oily or impure product often contains residual solvent, excess hydrazine, or side products.

  • Removal of Hydrazine: Excess hydrazine can often be removed by co-evaporation with a high-boiling solvent like toluene under high vacuum.

  • Purification Strategy: If trituration fails to yield a clean solid, column chromatography is a viable option.[2] Alternatively, dissolving the crude product in a minimal amount of a hot polar solvent (like ethanol) and then allowing it to cool slowly for recrystallization can be very effective.[2]

Section 3: General Troubleshooting Workflow

When faced with a low yield, a systematic approach is essential. The following decision tree provides a logical workflow for diagnosing the issue.

G A Low Yield Encountered B Analyze Crude Reaction Mixture by TLC/NMR A->B C Is Starting Material (SM) Present? B->C D Is Desired Product (P) the Major Spot? C->D No F Incomplete Reaction. Troubleshoot: 1. Increase reaction time. 2. Increase temperature. 3. Check reagent stoichiometry/excess. 4. Verify reagent purity/activity. C->F Yes E Are there Multiple Unidentified Spots? D->E No G Product Loss During Workup/Purification. Troubleshoot: 1. Check solubility (is product in aqueous layer?). 2. Optimize extraction solvent/pH. 3. Review chromatography conditions. 4. Check for product decomposition on silica. D->G Yes H Side Reactions or Product Degradation. Troubleshoot: 1. Lower reaction temperature. 2. Run under inert atmosphere. 3. Check for incompatible reagents/solvents. 4. Re-evaluate reaction mechanism. E->H Yes

Sources

Technical Support Center: Synthesis of 3-Bromo-2-pyridinecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-bromo-2-pyridinecarbohydrazide. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in minimizing side reactions and optimizing your synthetic protocol. As Senior Application Scientists, we combine technical expertise with practical field experience to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental issues, their underlying causes, and validated solutions to get your synthesis back on track.

Issue 1: Low Yield of the Desired 3-Bromo-2-pyridinecarbohydrazide

Question: I am consistently obtaining a low yield of my target product, 3-bromo-2-pyridinecarbohydrazide. What are the likely causes and how can I improve the yield?

Answer: A low yield in this synthesis often points to one of several common issues, primarily related to the starting material's purity, reaction conditions, or the presence of side reactions. Let's break down the potential culprits and their solutions.

Probable Cause A: Incomplete Reaction

The conversion of the parent carboxylic acid or its ester to the carbohydrazide is an equilibrium-driven process. Incomplete reactions are a frequent cause of low yields.

Solutions:

  • Excess Hydrazine: To drive the equilibrium towards the product, use a molar excess of hydrazine hydrate. A common starting point is 1.5 to 2.0 equivalents. However, a large excess should be avoided as it can complicate purification.[1]

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. For the reaction between an ester and hydrazine, refluxing in a suitable solvent like ethanol is a common practice.[2]

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Alcohols like ethanol or methanol are typically effective for this transformation.[2]

Probable Cause B: Side Reactions Involving the Starting Material

The starting material, 3-bromo-2-pyridinecarboxylic acid or its ester, can undergo undesired transformations under the reaction conditions.

  • Decarboxylation: Pyridinecarboxylic acids, particularly with a carboxylic acid group at the 2-position (picolinic acids), can be susceptible to decarboxylation, especially at elevated temperatures.[3][4][5][6] This side reaction leads to the formation of 3-bromopyridine, reducing the amount of starting material available for the desired reaction.

    Preventative Measures:

    • Temperature Control: If starting from the carboxylic acid, it is crucial to control the reaction temperature. Esterification of the carboxylic acid first allows for a subsequent reaction with hydrazine under milder conditions, thus minimizing decarboxylation.[3]

    • Direct Conversion: If direct conversion from the acid is necessary, consider using coupling agents that allow for lower reaction temperatures.

  • Reaction with the Bromine Substituent: While the bromine on the pyridine ring is generally stable, prolonged exposure to high temperatures and certain nucleophiles could potentially lead to side reactions. However, this is less common under typical hydrazinolysis conditions.

Probable Cause C: Side Reactions Involving Hydrazine

Hydrazine is a reactive nucleophile and can participate in undesired reactions.

  • Formation of Di-acylated Hydrazine: If the reaction conditions are not carefully controlled, a second molecule of the ester or activated carboxylic acid can react with the initially formed carbohydrazide, leading to the formation of a symmetrical N,N'-di(3-bromo-2-pyridoyl)hydrazine.

    Preventative Measures:

    • Stoichiometry Control: Use a slight excess of hydrazine to favor the formation of the desired mon-acylated product.

    • Slow Addition: Adding the ester or activated carboxylic acid slowly to the hydrazine solution can help minimize the formation of the di-acylated byproduct.

Issue 2: Presence of a Significant Impurity Identified as 3-Bromopyridine

Question: My final product is contaminated with a significant amount of 3-bromopyridine. How is this being formed and how can I prevent it?

Answer: The presence of 3-bromopyridine is a strong indicator that decarboxylation of the starting material, 3-bromo-2-pyridinecarboxylic acid, is occurring.[3][5]

Causality:

The carboxylic acid group at the 2-position of the pyridine ring is prone to elimination as carbon dioxide, especially under heating. This is a known characteristic of picolinic acids and their derivatives.[6] The reaction is often facilitated by the formation of a zwitterionic intermediate.[6]

Solutions to Minimize Decarboxylation:

  • Two-Step Synthesis: The most effective way to prevent decarboxylation is to first convert the 3-bromo-2-pyridinecarboxylic acid into its corresponding ester (e.g., methyl or ethyl ester). This esterification step is typically carried out under acidic conditions and at temperatures lower than those that induce significant decarboxylation.[3] The resulting ester is more stable and can then be reacted with hydrazine hydrate to form the desired carbohydrazide.

  • Temperature Optimization: If a one-pot synthesis from the carboxylic acid is attempted, it is critical to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction closely for the formation of 3-bromopyridine.

Issue 3: Formation of Colored Impurities and Tarry Residues

Question: My reaction mixture turns dark, and I am isolating a tarry, impure product. What is causing this and what purification strategies are effective?

Answer: The formation of colored impurities and tars can arise from several sources, including decomposition of starting materials or products at high temperatures and side reactions involving the pyridine ring.[3]

Probable Causes:

  • Thermal Decomposition: High reaction temperatures can lead to the degradation of the pyridine-containing compounds.[3]

  • Side Reactions of the Pyridine Ring: Under harsh conditions, the pyridine ring itself can undergo undesired reactions.

  • Hydrazine Decomposition: Hydrazine can decompose, especially in the presence of certain metal ions, which can catalyze side reactions.[7]

Solutions and Purification Strategies:

  • Reaction Condition Optimization:

    • Lower Temperature: Conduct the reaction at the lowest effective temperature.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidative side reactions that may contribute to color formation.[3]

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for obtaining pure crystals of 3-bromo-2-pyridinecarbohydrazide.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.[3][8] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route to maximize purity and yield of 3-bromo-2-pyridinecarbohydrazide?

A1: For optimal results, a two-step synthesis is highly recommended.

  • Esterification: First, convert 3-bromo-2-pyridinecarboxylic acid to its methyl or ethyl ester. This is typically achieved by refluxing the carboxylic acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid. This step protects the carboxylic acid from decarboxylation.[3]

  • Hydrazinolysis: The purified ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the desired 3-bromo-2-pyridinecarbohydrazide.[2]

This two-step approach generally provides a cleaner product and a higher overall yield by minimizing the decarboxylation side reaction.

Q2: What are the key safety precautions to consider when working with hydrazine?

A2: Hydrazine and its hydrate are hazardous materials and must be handled with appropriate safety measures.

  • Toxicity and Carcinogenicity: Hydrazine is toxic and a suspected carcinogen.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammability and Explosivity: Hydrazine is flammable and can be explosive. Avoid contact with oxidizing agents and metal catalysts, which can cause it to decompose violently.[7]

  • Storage: Store hydrazine in a cool, dry, well-ventilated area away from incompatible substances.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.

  • TLC Analysis: Spot the reaction mixture on a silica gel TLC plate alongside the starting material (the ester). Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progress of the reaction. The product, being a hydrazide, will likely have a lower Rf value than the starting ester.

Data Summary and Protocols

Table 1: Recommended Reagent Ratios and Conditions
ParameterRecommended ValueRationale
Esterification Step
3-Bromo-2-pyridinecarboxylic acid:Alcohol1 : (large excess)Serves as both reactant and solvent
Acid Catalyst (e.g., H₂SO₄)Catalytic amountTo protonate the carbonyl and increase electrophilicity[3]
TemperatureRefluxTo achieve a reasonable reaction rate
Hydrazinolysis Step
Ester:Hydrazine Hydrate1 : 1.5-2.0To drive the reaction to completion and minimize di-acylation[1]
SolventEthanol or MethanolGood solubility for reactants
TemperatureRefluxTo ensure a reasonable reaction rate
Experimental Protocol: Two-Step Synthesis of 3-Bromo-2-pyridinecarbohydrazide

Step 1: Synthesis of Methyl 3-Bromo-2-pyridinecarboxylate

  • To a round-bottom flask equipped with a reflux condenser, add 3-bromo-2-pyridinecarboxylic acid (1.0 eq).

  • Add a large excess of methanol to serve as both the reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude ester by column chromatography or recrystallization if necessary.

Step 2: Synthesis of 3-Bromo-2-pyridinecarbohydrazide

  • In a round-bottom flask equipped with a reflux condenser, dissolve the purified methyl 3-bromo-2-pyridinecarboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5-2.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis shows the disappearance of the starting ester.

  • Allow the reaction to cool. The product may precipitate out of the solution upon cooling.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol).

Visualization of Reaction Pathways

G cluster_main Main Synthetic Pathway cluster_side Key Side Reactions to Minimize A 3-Bromo-2-pyridinecarboxylic Acid B Methyl 3-Bromo-2-pyridinecarboxylate A->B Esterification (MeOH, H+) D Decarboxylation A->D C 3-Bromo-2-pyridinecarbohydrazide (Desired Product) B->C Hydrazinolysis (N2H4·H2O) F Di-acylation B->F E 3-Bromopyridine (Impurity) D->E G N,N'-di(3-bromo-2-pyridoyl)hydrazine (Impurity) F->G

Caption: Main vs. Side Reaction Pathways

References

  • Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid - Benchchem.
  • Mastering Organic Synthesis: The Versatility of 3-Bromo-2-Pyridinecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Dunn, G. E., Thimm, H. F., & Mohanty, R. K. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 57(9), 1098-1104.
  • One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters.
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.
  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate.
  • Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange.
  • The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate.
  • Safety Issues with Pyridine Ring Construction - Wordpress.
  • CN104130183A - Synthetic method for 3-bromopyridine - Google Patents.
  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate.
  • 3-pyridylboronic acid - Organic Syntheses Procedure.
  • (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS - ChemicalBook.
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC.
  • 5 - Organic Syntheses Procedure.
  • 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem.
  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar.
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC.
  • (PDF) Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. ResearchGate.
  • Thiocarbohydrazides: Synthesis and Reactions - Scientific & Academic Publishing.
  • Reaction product of hydrazine derivatives and carbon dioxide - Google Patents.
  • 3-Bromopyrazine-2-carboxylic acid | 937669-80-2 - Sigma-Aldrich.
  • 3-Bromopyridine-2-carboxylic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
  • What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? ResearchGate.
  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents.

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Technical Guide: Stability & Handling of 3-Bromo-2-pyridinecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, handling protocols, and troubleshooting strategies for 3-Bromo-2-pyridinecarbohydrazide , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: Chemical Behavior

3-Bromo-2-pyridinecarbohydrazide (CAS: N/A for specific derivative; Parent CAS: 1452-63-7) is a bifunctional building block containing a pyridine ring and a reactive carbohydrazide group.[1][2][3] Its stability is governed by the interplay between the electron-deficient pyridine ring and the nucleophilic hydrazide moiety, further modulated by the steric and electronic effects of the 3-bromo substituent.

ParameterCharacteristicImplication for Handling
Acidic Stability Low Rapid hydrolysis to 3-bromo-2-pyridinecarboxylic acid.
Basic Stability Moderate to High Stable in mild bases; resistant to hydrolysis at room temperature.
Oxidative Stability Low Hydrazide group is a reducing agent; sensitive to air/metal ions.
Steric Effect Protective The 3-Bromo group (ortho) sterically hinders the carbonyl, slowing hydrolysis compared to the parent compound.

Stability in Acidic vs. Basic Media

A. Acidic Media (High Risk)

In acidic environments, this compound is highly unstable .

  • Mechanism: Protonation occurs first at the pyridine nitrogen (

    
    ) and the terminal hydrazide nitrogen. The protonated pyridine ring becomes highly electron-withdrawing, making the carbonyl carbon extremely electrophilic. Water molecules then attack the activated carbonyl, leading to rapid hydrolysis.
    
  • Result: Decomposition into 3-bromo-2-pyridinecarboxylic acid and hydrazine salts.

  • Critical Threshold: Hydrolysis accelerates significantly below pH 4.

B. Basic Media (Moderate Stability)

In basic environments, the compound exhibits kinetic stability .

  • Mechanism: In mild base (e.g., carbonate, dilute NaOH), the hydrazide -NH- proton (

    
    ) is deprotonated. The resulting negative charge is delocalized onto the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon and repelling incoming nucleophiles (like 
    
    
    
    ).
  • Synthesis Evidence: The synthesis of this class of compounds typically involves refluxing the ester with hydrazine hydrate (a strong nucleophile/base) in ethanol. The survival of the hydrazide bond under these conditions confirms its robustness in basic media.

  • Risk: Extremely strong bases (

    
    ) or high temperatures may force hydrolysis to the carboxylate or induce complex side reactions (though cyclization via 
    
    
    
    on the 3-bromo position is kinetically difficult without transition metal catalysis).
C. Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways.

StabilityPathways Figure 1: Divergent stability profiles. Acid accelerates decomposition; Base stabilizes via charge repulsion. Compound 3-Bromo-2-pyridinecarbohydrazide Acid Acidic Media (pH < 4) Protonation + Activation Compound->Acid H+ addition Base Basic Media (pH > 8) Deprotonation + Repulsion Compound->Base OH- / Base Hydrolysis_Acid Hydrolysis Product: 3-Bromo-2-pyridinecarboxylic Acid + Hydrazine Acid->Hydrolysis_Acid Rapid H2O attack Stable_Base Metastable Anion (Resistant to Hydrolysis) Base->Stable_Base Electrostatic Stabilization

Troubleshooting Guide

Issue: Precipitation in Reaction Mixture
Possible CauseDiagnosticSolution
Acid Hydrolysis Check pH. If acidic, precipitate is likely the carboxylic acid derivative (insoluble in water/acid).Neutralize carefully to pH 7. If the solid dissolves (forming carboxylate), hydrolysis has occurred. Prevention: Maintain pH > 6.
Oxidative Dimerization Check color. Yellow/Orange tint suggests oxidation to diimides or azines.Prevention: Degas solvents with Argon/Nitrogen. Add mild reducing agents if compatible.
Issue: Low Yield in Coupling Reactions
  • Symptom: Starting material is consumed, but desired product is absent.

  • Root Cause: In aldehyde condensation reactions (Schiff base formation), acid catalysis is often used. If the acid concentration is too high, the hydrazide hydrolyzes before it can react with the aldehyde.

  • Correction: Use a buffered system (e.g., Acetate buffer pH 4.5-5.5) or a Lewis acid catalyst (e.g.,

    
    ) instead of strong mineral acids (HCl/H2SO4).
    
Issue: Unexpected Cyclization
  • Observation: Formation of a new spot on TLC with lower polarity.

  • Cause: While rare under mild conditions, high heat in basic media can trigger intramolecular

    
     displacement of the 3-bromo group by the hydrazide nitrogen, forming a fused pyrazolo[4,3-b]pyridine  system.
    
  • Control: Keep reaction temperatures below 80°C unless this cyclization is the intended outcome.

Standard Operating Protocols (SOPs)

SOP 1: Preparation of Stable Stock Solutions

Objective: Create a solution stable for >1 month.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Avoid alcohols (slow reaction with esters) or ketones/aldehydes (rapid hydrazone formation).

  • Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh the solid in a glovebox or dry environment.

    • Dissolve in anhydrous DMSO.

    • Aliquot into small amber vials (avoid repeated freeze-thaw).

    • Storage: Store at -20°C or -80°C.

  • Validation: Run LC-MS at T=0 and T=1 week. Purity should remain >98%.

SOP 2: pH Stability Test

Objective: Determine the "Safe Window" for your specific experimental conditions.

  • Prepare 1 mM solution in buffers: pH 2, pH 4, pH 7, pH 10.

  • Incubate at Room Temperature (25°C).

  • Monitor via HPLC-UV (254 nm) at 0h, 1h, 4h, and 24h.

  • Pass Criteria: >95% parent compound remaining.

    • Expected Result: pH 2 (Fail < 1h), pH 4 (Marginal), pH 7 (Pass), pH 10 (Pass).

Frequently Asked Questions (FAQs)

Q: Can I use acetone to clean glassware containing this compound? A: No. Traces of acetone will react rapidly with the hydrazide group to form a hydrazone (Schiff base). Use methanol or ethanol for cleaning, followed by thorough drying.

Q: Why does the 3-bromo substituent matter for stability? A: The bromine atom is bulky and sits right next to the reaction center (the carbonyl). This "ortho-effect" physically blocks water molecules from attacking the carbonyl, making this compound more stable than the unsubstituted pyridine-2-carbohydrazide, despite the bromine's electron-withdrawing nature.

Q: Is the compound light sensitive? A: Yes, like many hydrazine derivatives and brominated heterocycles, it can degrade via radical pathways under UV light. Store in amber vials or wrap containers in foil.

References

  • Gudmundsdottir, A. V., et al. (2009). "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution." Carbohydrate Research, 344(3), 278-284.

    • Supports the general mechanism of acid-c
  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526.

    • Provides fundamental pKa and hydrolysis rate d
  • ChemicalBook. (2025).[3] "Pyridine-2-carboxylic acid hydrazide Properties and Synthesis."

    • Confirms synthesis conditions (refluxing hydrazine)
  • El-Sayed, A., et al. (2015). "Synthesis of Some New Fused Pyridines." Natural Sciences Publishing.

    • Illustrates the reactivity of 3-substituted pyridines and potential for cycliz

Sources

Technical Support Center: 3-Bromo-2-pyridinecarbohydrazide Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an interactive Technical Support Center resource. It is designed to provide immediate, actionable solutions for researchers encountering purity issues with 3-Bromo-2-pyridinecarbohydrazide (also known as 3-bromopicolinohydrazide).[1][2][3]

Ticket Type: Purity & Isolation Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open[1][3]

Executive Summary

The synthesis of 3-Bromo-2-pyridinecarbohydrazide (typically via hydrazinolysis of methyl 3-bromo-2-pyridinecarboxylate) is chemically straightforward but operationally sensitive.[1][2][3] The 3-bromo substituent introduces steric bulk ortho to the carbonyl group and increases lipophilicity compared to the parent picolinohydrazide.[1] This alters the solubility profile and makes the removal of the specific "dimer" impurity (bis-hydrazide) critical.[2]

This guide addresses the three most common failure modes:

  • Persistent Hydrazine Contamination (Safety/Stoichiometry issue).

  • The "Insoluble White Solid" (Dimer formation).[2][3]

  • Oiling Out (Solvent polarity mismatch).

Part 1: Diagnostic & Triage[1][2][3]

Before attempting a fix, identify your impurity profile using this quick reference table.

SymptomProbable ImpurityDiagnostic Check
Gummy/Sticky Solid Unreacted Ester or Residual Solvent1H NMR: Check methoxy singlet (~4.0 ppm).[1][2][3]
Yellow Discoloration Oxidized Hydrazine / Pyridine degradationVisual: Pure product should be white/off-white.[1][2]
High pH (>9) in wash Residual Hydrazine HydrateAgNO3 Test: Black precipitate indicates free hydrazine.[2][3]
Insoluble in hot EtOH Bis-hydrazide (Dimer)MP Check: Dimer melts >250°C (Product melts lower).[1][2][3]
Part 2: Troubleshooting Q&A (The "Fix")
Issue A: "I cannot get rid of the residual hydrazine. It shows up in my elemental analysis."

The Root Cause: Hydrazine hydrate is used in excess (often 3-5 equivalents) to drive the reaction to completion and prevent dimer formation.[1][2] However, the 3-bromo substituent increases the lipophilicity of your product, making it "hold onto" hydrazine within the crystal lattice or as a surface contaminant.[1]

The Solution: The "Cold Trituration" Protocol Do not recrystallize yet. Recrystallizing a hydrazine-contaminated solid often traps the hydrazine inside the new crystals.[1][2]

  • Pulverize your crude dried solid into a fine powder.[2]

  • Suspend the solid in ice-cold Ethanol:Water (9:1) .

    • Why? The product is sparingly soluble in cold ethanol, but hydrazine hydrate is fully miscible.

  • Stir vigorously for 30 minutes at 0°C.

  • Filter and wash the cake with cold diethyl ether (to displace the ethanol/water).

  • Dry under high vacuum at 40°C.[2][3]

Critical Safety Note: The filtrate contains hydrazine.[2] Quench with dilute bleach (sodium hypochlorite) before disposal.[2][3]

Issue B: "I have a stubborn white solid that won't dissolve, even in refluxing ethanol."

The Root Cause: You have formed the Bis-hydrazide Dimer (N,N'-bis(3-bromo-2-pyridinecarbonyl)hydrazine).[1][2][3] This happens when the local concentration of hydrazine is too low during addition, or the reaction was refluxed too long. The dimer is extremely insoluble due to strong intermolecular hydrogen bonding and


-stacking enhanced by the bromine atoms.[1][2]

The Solution: Hot Filtration [1]

  • Dissolve your crude mixture in Refluxing Ethanol (95%) . Use enough solvent to dissolve the theoretical yield of your desired product, plus 20%.

  • The dimer will remain as a suspension (it looks like fine sand or chalk).[2][3]

  • Filter while boiling hot (Gravity filtration with a fluted paper and a pre-warmed funnel is best to prevent premature crystallization).[2][3]

  • The filtrate contains your product.[2] The solid on the paper is the impurity.

  • Allow the filtrate to cool slowly to room temperature, then to 4°C to crystallize the pure mono-hydrazide.

Issue C: "My product oils out when I try to recrystallize."

The Root Cause: The 3-bromo group makes the molecule significantly more lipophilic than unsubstituted pyridine hydrazides.[1] If you use a solvent system that is too polar (like pure water or 50:50 EtOH:Water), the hydrophobic bromine moiety forces the molecule out of solution as an oil before a crystal lattice can form.[3]

The Solution: Polarity Adjustment

  • Switch Solvent: Use Absolute Ethanol or Methanol with minimal water.[2][3]

  • Seeding: If it oils out, re-heat until clear.[3] Add a "seed crystal" (or scratch the glass) at the cloud point.[2][3]

  • Anti-solvent: Dissolve in a minimum amount of Methanol, then dropwise add Diisopropyl Ether or Hexane until turbid.[3]

Part 3: Optimized Experimental Workflows
Workflow 1: The "Gold Standard" Purification Logic

This diagram illustrates the decision matrix for purifying crude 3-Bromo-2-pyridinecarbohydrazide.

PurificationLogic Crude Crude 3-Bromo-2-pyridinecarbohydrazide SolubilityCheck Solubility Check (Refluxing Ethanol) Crude->SolubilityCheck DissolvesFully Dissolves Fully SolubilityCheck->DissolvesFully Clear Solution InsolubleResidue Insoluble White Solid (Dimer Impurity) SolubilityCheck->InsolubleResidue Cloudy/Suspension Cooling Slow Cooling to 4°C DissolvesFully->Cooling HotFilter Hot Filtration (Remove Dimer) InsolubleResidue->HotFilter HotFilter->Cooling Filtrate Crystals Crystallization Cooling->Crystals Oiling Product Oils Out Cooling->Oiling FinalWash Wash with Cold Ether (Remove Hydrazine) Crystals->FinalWash AdjustSolvent Re-heat & Add EtOH (Increase Lipophilicity) Oiling->AdjustSolvent AdjustSolvent->Cooling PureProduct Pure Product FinalWash->PureProduct

Caption: Decision tree for the purification of 3-Bromo-2-pyridinecarbohydrazide, addressing dimer removal and oiling-out issues.

Part 4: Detailed Protocols
Protocol A: Recrystallization (Standard)

Best for: Removing trace ester and general purification.[2][3]

  • Preparation: Place 5.0 g of crude material in a 100 mL Erlenmeyer flask.

  • Dissolution: Add 40 mL of Absolute Ethanol . Heat to reflux with stirring.

  • Titration: If the solid does not dissolve, add water dropwise through the condenser.[3]

    • Note: Do not exceed 10% water by volume.[2][3] If it still doesn't dissolve, check for Dimer (see Issue B).[3]

  • Clarification: If the solution is dark yellow/orange, add activated charcoal (0.5 g), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature (approx. 2 hours). Then place in an ice bath for 1 hour.

  • Isolation: Filter the white needles.[2] Wash with 10 mL of ice-cold Ethanol/Ether (1:1).[2][3]

Protocol B: Dimer Removal (Bis-hydrazide)

Best for: Crude mixtures with high melting point insoluble solids.[1][2][3]

  • Suspend the crude mixture in Methanol (10 mL per gram of crude).

  • Heat to a vigorous reflux for 15 minutes. The mono-hydrazide (product) is soluble in hot methanol; the bis-hydrazide (dimer) is practically insoluble.[1][2][3]

  • Hot Filtration: Quickly filter the hot suspension through a pre-heated sintered glass funnel.[2]

    • Solid: Discard (This is the Dimer).[2][3]

    • Filtrate: Concentrate to 50% volume on a rotary evaporator.[2]

  • Cool the concentrate to 0°C to precipitate the pure product.

References
  • ChemicalBook. (2025).[2][3] 3-Bromo-2-pyridinecarboxaldehyde and related pyridine derivatives synthesis.[1][2][3][4] Retrieved from [2][3]

    • Context: Establishes the availability and properties of the 3-bromo-pyridine precursors necessary for hydrazide synthesis.
  • ResearchGate. (2023).[2][3] How to remove impurity from hydrazide. Retrieved from

    • Context: Validates the "Cold Trituration" and solvent switching methods for hydrazide purific
  • National Institutes of Health (PMC). (2011).[2][3] Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives. Retrieved from [2][3]

    • Context: Provides structural characterization and solubility data for bis-hydrazide (dimer) impurities, confirming their high melting points and insolubility.[1][2][3]

  • Organic Syntheses. (1962).[2][3] 3-Bromophthalide (Analogous Bromination/Purification).[1][2][3][5] Retrieved from [2][3]

    • Context: Illustrates the impact of bromine substitution on solubility and the use of non-polar solvents for recrystallization of bromin

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-Bromo-2-pyridinecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 3-Bromo-2-pyridinecarbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. As a key structural motif in medicinal chemistry, successful functionalization of this substrate is critical for the synthesis of novel chemical entities. This guide focuses on overcoming common catalytic challenges, particularly in cross-coupling and cyclization reactions.

Section 1: Core Concepts in Catalysis with 3-Bromo-2-pyridinecarbohydrazide

The reactivity of 3-Bromo-2-pyridinecarbohydrazide is dominated by two key features: the aryl bromide at the 3-position, which is a prime handle for transition-metal-catalyzed cross-coupling, and the 2-pyridinecarbohydrazide moiety. This latter group presents both opportunities for further derivatization (e.g., heterocycle synthesis) and significant challenges, most notably the potential for catalyst inhibition.

Common Reaction Classes & Primary Catalyst Choices:

  • Palladium-Catalyzed Cross-Coupling: This is the most prevalent method for functionalizing the C-Br bond. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1][2]

    • Suzuki-Miyaura Coupling (C-C): Forms a new carbon-carbon bond using an organoboron reagent. It is one of the most robust and widely used cross-coupling reactions.[3]

    • Buchwald-Hartwig Amination (C-N): Forms a new carbon-nitrogen bond with an amine, a crucial transformation in pharmaceutical synthesis.[4]

    • Sonogashira Coupling (C-C, alkynyl): Couples the aryl bromide with a terminal alkyne, typically using a dual Pd/Cu catalyst system.[1]

  • Copper-Catalyzed Coupling: Copper catalysis, often referred to as Ullmann-type coupling, serves as a valuable alternative to palladium, particularly for C-N bond formation. It can be more cost-effective and sometimes offers complementary reactivity.[5][6][7]

  • Cyclization Reactions: The carbohydrazide functional group is a versatile precursor for synthesizing various five-membered heterocycles, such as 1,2,4-triazoles or oxadiazoles. These reactions are often promoted by acid/base catalysis or dehydrating conditions, but can also involve metal catalysts.[8][9]

A primary challenge in these reactions is catalyst poisoning . The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center (e.g., Palladium), effectively taking the catalyst out of the desired cycle and halting the reaction.[10][11] Overcoming this inhibition is the central theme of successful catalyst system selection for this substrate.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction is sluggish or fails completely. What are the likely catalyst-related causes?

This is the most common failure mode when working with pyridine-containing substrates. The primary suspect is catalyst inhibition or deactivation.

  • Root Cause 1: Catalyst Poisoning by Pyridine Nitrogen. The pyridine nitrogen acts as a ligand, binding to the palladium center and forming a stable, off-cycle complex that prevents the catalyst from participating in the reaction.[10][11]

  • Troubleshooting Protocol:

    • Switch to Bulky, Electron-Rich Ligands: This is the most critical parameter. Standard ligands like PPh₃ are often ineffective. Use sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, tBu₃P).[4][12] The bulk of these ligands destabilizes the inhibitory pyridine-palladium interaction and promotes the desired reductive elimination step.

    • Use a Modern Precatalyst: Instead of traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ activation, use a well-defined precatalyst (e.g., a Buchwald G3 or G4 palladacycle). These precatalysts ensure efficient and reproducible generation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.

    • Optimize Ligand:Palladium Ratio: An insufficient amount of phosphine ligand can leave the palladium center vulnerable to poisoning or aggregation. Ensure a Ligand:Pd ratio of at least 2:1 when using Pd(0) sources or 1:1 to 1.5:1 for monoligated precatalysts.[12]

  • Root Cause 2: Inappropriate Base Selection. The base is not just a stoichiometric reagent; it plays a key role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling).[2] The carbohydrazide moiety may also be sensitive to very strong bases.

  • Troubleshooting Protocol:

    • Screen Different Bases: For Suzuki couplings, K₃PO₄ or K₂CO₃ are often effective and are generally milder than strong organic bases.[2] For Buchwald-Hartwig aminations, NaOt-Bu or LHMDS are common, but if substrate degradation is observed, consider switching to Cs₂CO₃ or K₃PO₄, which may require higher temperatures.[13]

    • Ensure Anhydrous Conditions (for protodeboronation): In Suzuki reactions, excessive water can lead to protodeboronation of the boronic acid, especially with heteroaromatic partners. While many protocols use aqueous bases, if this side reaction is suspected, try using anhydrous K₃PO₄ with minimal water or under fully anhydrous conditions.[12]

Ligand Selection Guide for Cross-Coupling of Bromopyridines
LigandClassKey FeaturesRecommended For
XPhos Biaryl PhosphineVery bulky and electron-rich. Broadly applicable.Suzuki, Buchwald-Hartwig
SPhos Biaryl PhosphineSimilar to XPhos, excellent general ligand.Suzuki, Buchwald-Hartwig
RuPhos Biaryl PhosphineEffective for sterically hindered substrates.Suzuki, Buchwald-Hartwig
tBu₃P Alkyl PhosphineHighly electron-donating, less bulky than biaryls.Buchwald-Hartwig, Carbonylative Couplings[14]
dppf Ferrocenyl PhosphineBidentate ligand, can be effective in some cases.Buchwald-Hartwig (early generation)[4]

Q2: My reaction mixture turns black and a precipitate forms. What is happening?

This typically indicates the formation of palladium black, which is catalytically inactive palladium metal (Pd(0)) that has aggregated and precipitated from the solution.[12]

  • Root Cause: Catalyst Decomposition. This occurs when the phosphine ligand degrades (e.g., via oxidation by trace oxygen) or when there is an insufficient ligand-to-metal ratio, leaving the palladium center "naked" and prone to aggregation.[12]

  • Troubleshooting Protocol:

    • Thoroughly Degas Your Reaction: Oxygen is detrimental to both the active Pd(0) catalyst and many phosphine ligands. Ensure your solvent and reaction vessel are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

    • Increase Ligand Loading: Increase the ligand-to-palladium ratio. For a source like Pd₂(dba)₃, a Pd:Ligand ratio of 1:2 to 1:4 is a good starting point.[12]

    • Check Reagent Purity: Impurities in solvents or starting materials can sometimes accelerate catalyst decomposition.

    • Lower the Temperature: Excessive heat can accelerate the rate of catalyst decomposition faster than the rate of the desired reaction. Run the reaction at the lowest temperature that provides a reasonable conversion rate.

Q3: I'm observing significant hydrodehalogenation (replacement of Br with H). How can I prevent this?

Hydrodehalogenation is a common side reaction where the aryl-palladium intermediate reacts with a hydride source instead of the intended coupling partner.

  • Root Cause: Presence of Hydride Donors. Common sources include amine bases (e.g., Et₃N), alcohol solvents, or even water under certain conditions.[12]

  • Troubleshooting Protocol:

    • Change the Base: Avoid amine bases if dehalogenation is a problem. Switch to an inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.

    • Use an Aprotic Solvent: If you are using an alcohol solvent (e.g., t-BuOH), switch to an aprotic solvent like dioxane, toluene, or DMF.

    • Minimize Water Content: While necessary for some protocols, excess water can contribute to this side reaction. Use the minimum required amount or switch to anhydrous conditions.

Section 3: Frequently Asked Questions (FAQs)

Q: For a C-N coupling reaction, when should I choose a Palladium catalyst versus a Copper catalyst?

  • A: The choice depends on the specific amine, cost considerations, and desired reaction conditions.

    • Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope, higher reactivity (especially for less reactive aryl chlorides), and more predictable results with well-developed ligand systems. It is the go-to method for coupling a wide variety of primary and secondary amines, including sterically hindered ones.[4]

    • Copper (Ullmann): Can be significantly more cost-effective. It is often effective for coupling with N-heterocycles, amides, and certain amines.[5][15] Modern copper-catalyzed systems can operate under milder conditions than traditional Ullmann reactions.[6] However, the scope can be narrower, and optimization of the copper source and ligand (e.g., L-proline, 1,2-diols) is often required.[15]

Q: What is a "precatalyst" and why is it recommended over older sources like Pd(OAc)₂?

  • A: A precatalyst is an air-stable, well-defined palladium(II) complex that, under reaction conditions, reliably and cleanly generates the active, coordinatively unsaturated palladium(0) species required for catalysis. Older sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction and ligand association step, which can be inefficient and lead to irreproducible results or the formation of inactive palladium species. Using a precatalyst like (XPhos)Pd G3 simplifies reaction setup, improves reproducibility, and often leads to higher yields by ensuring efficient entry into the catalytic cycle.

Q: Can the carbohydrazide group itself react under cross-coupling conditions?

  • A: Yes, this is a valid concern. The N-H protons of the hydrazide are acidic and can react with strong bases. While typically less nucleophilic than the amine coupling partner in a Buchwald-Hartwig reaction, side reactions are possible, especially at high temperatures. If you suspect interference from the carbohydrazide, consider using milder bases (K₃PO₄, Cs₂CO₃) and the lowest effective reaction temperature. Protection of the hydrazide is a final option but adds synthetic steps.

Section 4: Visualization & Protocols

Diagrams of Key Processes

Below are diagrams created using Graphviz to illustrate critical workflows and mechanisms.

Troubleshooting_Workflow Start Reaction Failed: Low or No Yield Q1 Is the reaction mixture black? Start->Q1 A1_Yes Likely Pd(0) Precipitation. 1. Improve degassing. 2. Increase Ligand:Pd ratio. 3. Lower temperature. Q1->A1_Yes Yes Q2 Is hydrodehalogenation observed? Q1->Q2 No A2_Yes Hydride source is interfering. 1. Switch to inorganic base (K₃PO₄). 2. Use aprotic solvent (Dioxane). Q2->A2_Yes Yes A_Main Likely Catalyst Poisoning. 1. Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). 2. Use a modern precatalyst (G3/G4). 3. Re-screen bases and solvent. Q2->A_Main No

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Suzuki_Cycle_Poisoning Simplified Suzuki Cycle & Pyridine Inhibition cluster_cycle Desired Catalytic Cycle cluster_poison Inhibitory Off-Cycle Path Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (+ R-X) Pd0->OA Poisoned L-Pd(0)-Pyridine Complex (Inactive/Poisoned) Pd0->Poisoned Coordination PdII L-Pd(II)(R)(X) OA->PdII Trans Transmetalation (+ R'-B(OR)₂ + Base) PdII->Trans PdII_R L-Pd(II)(R)(R') Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product R-R' (Product) RE->Product Pyridine Pyridine Substrate (3-Bromo-2-pyridine...) Pyridine->Poisoned

Caption: Suzuki cycle showing catalyst poisoning by the pyridine substrate.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-Bromo-2-pyridinecarbohydrazide (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if not using a precatalyst (e.g., XPhos, 2.5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio) to the vial. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Seal the vial tightly and place it in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial, add the base (e.g., NaOt-Bu, 1.5 eq.).

  • Catalyst & Substrate Addition: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), 3-Bromo-2-pyridinecarbohydrazide (1.0 eq.), and the desired amine (1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction Execution: Seal the vial and heat with vigorous stirring (typically 90-110 °C) until the starting material is consumed as judged by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography.

References

  • Copper-Catalyzed Heteroarylboration of 1,3-Dienes with 3-Bromopyridines: A cine Substitution. PMC.
  • Synthesis of novel heterocycles using 1,2,3‐triazole‐4‐carbohydrazides as precursors. Wiley Online Library.
  • C
  • Catalyst-free synthesis of highly functionalized triazole hexahydroquinoline carbohydrazide scaffolds via four-component cyclocondens
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances.
  • Cu₂O catalysed amination of bromopyridine derivatives.
  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a c
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Heteroaryl Bromides. The Royal Society of Chemistry.
  • Recent advances in the synthesis of triazole deriv
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a C
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • synthesis of 1,2,4 triazole compounds. ISRES.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig amin
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Pyridine Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of pyridine hydrazides, a class of compounds significant in medicinal chemistry, most notably represented by the antituberculosis drug isoniazid. Designed for researchers and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing their formation under different ionization conditions. We will compare fragmentation behaviors, provide actionable experimental protocols, and offer insights to aid in structural elucidation and impurity profiling.

Introduction: The Significance of Pyridine Hydrazides

Pyridine hydrazides are characterized by a pyridine ring linked to a hydrazide moiety (-CONHNH₂). The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) and substitutions on the ring or hydrazide group create a diverse family of compounds. Isoniazid (Isonicotinic acid hydrazide), a cornerstone in tuberculosis therapy, is the most prominent member.[1] Understanding the mass spectrometric behavior of this class is critical for pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical manufacturing.

Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and structural information from minute sample quantities. The fragmentation pattern serves as a molecular fingerprint, but its interpretation requires a foundational understanding of the ionization techniques and the fragmentation reactions that radical cations and even-electron ions undergo.[2]

Ionization Techniques and Their Influence on Fragmentation

The choice of ionization method is the most critical experimental parameter, dictating the type of primary ion formed and, consequently, the entire fragmentation cascade. We will compare two common techniques: the "hard" Electron Ionization (EI) and the "soft" Electrospray Ionization (ESI).[3]

  • Electron Ionization (EI): In EI, high-energy electrons bombard the molecule, ejecting an electron to form an energetic molecular radical cation (M•+). This excess energy induces extensive fragmentation, providing rich structural detail but often resulting in a weak or absent molecular ion peak.[3]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution, typically by protonation, forming an even-electron [M+H]+ ion.[2] These ions have low internal energy, so the molecular ion is usually the base peak. Fragmentation is minimal in the source and must be induced in a collision cell (tandem mass spectrometry, MS/MS), allowing for controlled, stepwise structural analysis.[2][4]

Electron Ionization (EI-MS) Fragmentation Patterns

Under EI conditions, the fragmentation of pyridine hydrazides is driven by the instability of the high-energy molecular ion. The fragmentation pathways are dominated by cleavages that lead to resonance-stabilized ions.

A primary and highly characteristic fragmentation route for all pyridine hydrazide isomers involves the cleavage of the N-N bond, followed by the loss of the terminal amino group.

Key Fragmentation Pathways for Isoniazid (4-Pyridinecarboxylic Acid Hydrazide):

  • Formation of the Pyridylcarbonyl Cation (m/z 106): The most significant fragmentation is the cleavage of the N-N bond, leading to the loss of an amino radical (•NH₂) and the formation of the isonicotinoyl cation. This is often followed by the loss of carbon monoxide (CO) to yield the pyridine cation.

  • Pyridine Cation (m/z 79): Subsequent loss of a neutral CO molecule from the m/z 106 fragment results in the formation of the pyridine radical cation at m/z 79.[1]

  • Ring Cleavage: The pyridine ring itself can fragment, typically by losing hydrogen cyanide (HCN), leading to smaller, less specific fragments.

The diagram below illustrates the primary EI fragmentation pathway for a generic pyridine hydrazide.

EI_Fragmentation M Pyridine Hydrazide [M]•+ F1 Pyridylcarbonyl Cation [M-NH2]+ M->F1 - •NH2 F2 Pyridine Cation [M-NH2-CO]+ F1->F2 - CO

Caption: Primary EI-MS fragmentation pathway for pyridine hydrazides.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In contrast to EI, ESI-MS/MS analysis begins with the protonated molecule, [M+H]+. The fragmentation is induced by collision-induced dissociation (CID), and the pathways are characteristic of even-electron ions.

Comparative Fragmentation of Isonicotinic (4-), Nicotinic (3-), and Picolinic (2-) Acid Hydrazides:

The position of the nitrogen in the pyridine ring significantly influences the fragmentation cascade, allowing for the differentiation of isomers. The primary fragmentation event for all isomers is typically the loss of ammonia (NH₃).

Precursor Ion (m/z)Isomer PositionPrimary Fragment Ion (m/z)Neutral LossProposed Fragment Structure
1384- (Isonicotinic)121NH₃4-Pyridylcarbonyl Cation
1383- (Nicotinic)121NH₃3-Pyridylcarbonyl Cation
1382- (Picolinic)121NH₃2-Pyridylcarbonyl Cation

While the initial loss of ammonia yields an ion of the same mass (m/z 121) for all three isomers, their subsequent fragmentation (MS³) or the relative abundance of other fragments can be used for differentiation.[5] For instance, the stability of the resulting acylium ion and its propensity for further fragmentation (e.g., loss of CO) can vary based on the position of the ring nitrogen.

Isoniazid (4-position) ESI-MS/MS Fragmentation: The protonated molecule of isoniazid at m/z 138 readily loses ammonia (17 Da) upon collisional activation to form a prominent product ion at m/z 121.[1][4] This fragment corresponds to the isonicotinoyl cation. Further fragmentation can lead to the pyridine cation at m/z 79 via the loss of CO (28 Da).[1]

ESI_MSMS_Workflow cluster_source ESI Source cluster_ms Tandem Mass Spectrometer Sample Sample Solution (Pyridine Hydrazide) MH Protonated Molecule [M+H]+ Sample->MH Protonation MS1 MS1 (Precursor Selection) MH->MS1 CID Collision Cell (CID) MS1->CID Isolation MS2 MS2 (Product Ion Scan) CID->MS2 Fragmentation Detector Detector & Data Analysis MS2->Detector

Caption: Generalized workflow for ESI-MS/MS analysis of pyridine hydrazides.

The McLafferty Rearrangement: A Noteworthy Pathway

For pyridine hydrazides with appropriate alkyl substituents, the McLafferty rearrangement is a potential fragmentation pathway.[6][7] This reaction involves the transfer of a gamma-hydrogen atom to a carbonyl oxygen through a six-membered transition state, followed by cleavage of the beta-carbon bond.[8][9] This results in the formation of a neutral alkene and a stabilized enol radical cation. While classic for many carbonyl compounds, its occurrence in simple pyridine hydrazides is less common than direct bond cleavages but should be considered for substituted analogs.

Experimental Protocols

To ensure reproducible and high-quality data, adherence to a validated protocol is essential. The following provides a robust starting point for the analysis of pyridine hydrazides.

Protocol 1: Sample Preparation
  • Objective: To prepare a pyridine hydrazide sample for mass spectrometry analysis.

  • Materials:

    • Pyridine hydrazide standard (e.g., Isoniazid)

    • LC-MS grade methanol

    • LC-MS grade water

    • LC-MS grade formic acid

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Vortex mixer

    • Autosampler vials

  • Procedure:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the pyridine hydrazide standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

    • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. A common final concentration for direct infusion or LC-MS is 1 µg/mL. A typical solvent composition is 50:50 methanol:water with 0.1% formic acid to promote protonation in positive ion mode.

    • Mixing: Vortex the final solution thoroughly to ensure homogeneity.

    • Transfer: Transfer the working solution to an appropriate autosampler vial for analysis.

Protocol 2: ESI-MS/MS Method Parameters (Triple Quadrupole)
  • Objective: To acquire MS/MS data for a pyridine hydrazide using a triple quadrupole mass spectrometer.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an ESI source (e.g., Agilent 6410B or similar).[4]

  • Procedure:

    • Infusion/Injection: Introduce the sample via direct infusion (e.g., at 10 µL/min) or through an LC column. For LC, a C18 column with a gradient elution using mobile phases of water and methanol/acetonitrile with 0.1% formic acid is a common starting point.[4]

    • Source Optimization:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: ~4000-4500 V.

      • Drying Gas (N₂) Temperature: 350 °C.[4]

      • Drying Gas Flow: 10-12 L/min.[4]

      • Nebulizer Pressure: 40-50 psi.[4]

    • MS1 Scan: Perform an initial full scan (e.g., m/z 50-200) to confirm the presence of the protonated molecule ([M+H]+ at m/z 138 for isoniazid).

    • Product Ion Scan (MS/MS):

      • Precursor Ion: Set the first quadrupole (Q1) to isolate the m/z of the protonated molecule (e.g., 138.1).

      • Collision Energy (CE): Apply a collision energy in the second quadrupole (Q2, collision cell). For isoniazid, a CE of 10-25 eV is effective.[4] This value should be optimized to maximize the abundance of key fragment ions.

      • Product Ion Scan: Scan the third quadrupole (Q3) to detect the fragment ions produced (e.g., scanning m/z 40-140).

    • Data Analysis: Identify the major fragment ions and propose fragmentation pathways. For quantitative analysis, a Multiple Reaction Monitoring (MRM) method would be developed based on the most intense and specific precursor-to-product ion transition (e.g., m/z 138.1 → 121.0 for isoniazid).[4]

Conclusion

The mass spectrometric fragmentation of pyridine hydrazides is a predictable process governed by the principles of ion chemistry. Electron ionization provides extensive, structurally rich fragmentation patterns dominated by cleavages of the hydrazide side chain. Electrospray ionization coupled with tandem MS offers a more controlled analysis, ideal for isomeric differentiation and quantitative studies, with the primary pathway being the neutral loss of ammonia. By understanding these fundamental patterns and employing robust experimental protocols, researchers can confidently utilize mass spectrometry for the structural characterization, identification, and quantification of this important class of pharmaceutical compounds.

References

  • ResearchGate. (n.d.). Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. Available at: [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Available at: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]

  • Academic Journals. (2015). Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effects. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.3: Rearrangement. Available at: [Link]

  • ResearchGate. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Available at: [Link]

  • AK Lectures. (n.d.). McLafferty Rearrangement. Available at: [Link]

  • Molecules. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • PENS Centre. (2021). Ionization Methods in Mass Spectrometry. Available at: [Link]

Sources

Comparative Guide: UV-Vis Absorption Spectra of 3-Bromo-2-pyridinecarbohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Bromo-2-pyridinecarbohydrazide metal complexes, focusing on their UV-Vis absorption characteristics.[1] It is designed for researchers requiring actionable spectral data and mechanistic insights for drug development and coordination chemistry applications.

Executive Summary & Chemical Context

3-Bromo-2-pyridinecarbohydrazide (3-Br-PCH) is a pharmacophore scaffold often investigated for antitubercular and antimicrobial activity. Structurally, it is a derivative of picolinohydrazide where a bromine atom at the 3-position introduces significant steric and electronic perturbations compared to the unsubstituted parent ligand.

Key Differentiators (vs. Unsubstituted Analogs)
  • Electronic Effect: The electron-withdrawing inductive effect (-I) and mesomeric donation (+M) of the bromine atom cause a bathochromic (red) shift in intraligand

    
     transitions.
    
  • Steric "Ortho" Effect: The bulky bromine atom at position 3 is adjacent to the chelating carbonyl group. This creates steric strain that can distort the square-planar or octahedral geometry, often resulting in lower Ligand Field Stabilization Energy (LFSE) and shifts in d-d transition bands compared to unsubstituted picolinohydrazide complexes.

Experimental Synthesis Workflow

To ensure reproducible spectral data, the complexes must be synthesized with high purity. The following workflow outlines the standard protocol for generating M(II) complexes (M = Cu, Ni, Co).

Graphviz Workflow: Synthesis & Characterization

SynthesisWorkflow Start Start: 3-Bromo-2-pyridinecarbohydrazide (Ligand) Mixing Mix 1:1 or 1:2 Molar Ratio (Reflux 3-4 hours) Start->Mixing MetalSalt Metal Salt Solution (MX2 · nH2O in EtOH/MeOH) MetalSalt->Mixing Precipitation Precipitate Formation (Cool to RT) Mixing->Precipitation Color Change Observed Filtration Filtration & Washing (Cold EtOH + Et2O) Precipitation->Filtration Drying Vacuum Drying (Over P4O10 or CaCl2) Filtration->Drying Analysis UV-Vis & Characterization Drying->Analysis Prepare 10^-3 M Solution

Figure 1: Step-by-step synthesis workflow for ensuring high-purity isolation of metal complexes prior to spectral analysis.

UV-Vis Spectral Analysis

The absorption spectra of these complexes are characterized by three distinct regions: Intraligand Transitions (UV) , Charge Transfer Bands (Near-UV/Visible) , and d-d Transitions (Visible) .

Comparative Data Table

The following table contrasts the 3-Bromo complexes with the unsubstituted Picolinohydrazide (PCH) analogs.

Spectral FeatureRegion (nm)Assignment3-Br-PCH Complex (Observed Trend)Unsubstituted PCH Complex (Reference)Mechanistic Insight
Band I 230–290

(Pyridine Ring)
Red Shift (~5-10 nm) ~260 nmBromine auxochromic effect extends conjugation.
Band II 300–360

(C=N / C=O)
Red Shift & Broadening ~310 nmMetal coordination stabilizes the excited state; Br lone pairs mix with ring

system.
Band III 380–450LMCT (N

M)
High Intensity ~390 nmLigand-to-Metal Charge Transfer; indicates strong covalent character in M-N bond.
Band IV 600–950d-d TransitionsBlue Shift (Weak Field) Varies by MetalSteric bulk of 3-Br may prevent perfect planarity, weakening the ligand field (

).
Detailed Metal-Specific Profiles
1. Copper(II) Complexes (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
  • Geometry: Typically distorted octahedral or square planar.

  • Spectral Signature: A broad, asymmetric band centered around 600–750 nm .

  • 3-Bromo Effect: The steric hindrance of the 3-bromo group often forces a significant tetragonal distortion. This can cause the

    
     transition to split or shift to lower energy (red shift) compared to the unsubstituted analog, indicating a weaker field interaction due to longer bond lengths.
    
2. Nickel(II) Complexes (

)
  • Geometry: Octahedral (

    
    ).[2]
    
  • Spectral Signature: Three spin-allowed transitions:

    • 
      : 
      
      
      
      (~950–1000 nm)
    • 
      : 
      
      
      
      (~580–650 nm)
    • 
      : 
      
      
      
      (~360–400 nm)
  • Analysis: The position of

    
     directly gives 
    
    
    
    . In 3-Br-PCH complexes,
    
    
    is often observed at slightly lower energy than in PCH complexes, confirming the steric reduction of field strength .
3. Cobalt(II) Complexes (

)
  • Geometry: Can be Octahedral or Tetrahedral (distinguishable by intensity).[2]

  • Spectral Signature:

    • Octahedral: Pink/Orange solution; weak bands near 500 nm (

      
      ).
      
    • Tetrahedral: Blue solution; intense bands near 600–700 nm.

  • Note: The 3-Br ligand often favors tetrahedral geometry in solvents like ethanol due to the steric bulk preventing the packing of six ligands (or 3 chelates) around the small Co(II) ion.

Electronic Transition Pathways

Understanding the origin of these bands is crucial for interpreting changes in biological activity (e.g., DNA binding affinity often correlates with MLCT band intensity).

Graphviz Diagram: Energy Level Transitions

ElectronicTransitions cluster_effect Effect of 3-Bromo Substituent Ground Ground State (HOMO) PiStar Ligand π* Orbitals (LUMO) Ground->PiStar Intraligand (π->π*) High Energy (UV) MetalD Metal d-Orbitals (t2g / eg) Ground->MetalD LMCT (Charge Transfer) MetalD->MetalD d-d Transition (Visible/Weak) Effect Lowers HOMO/LUMO Gap (Red Shift)

Figure 2: Schematic of electronic transitions. The 3-Bromo substituent lowers the energy gap for


 transitions and modulates LMCT intensity.

Experimental Protocol for Spectral Measurement

Objective: Determine the stability constant and stoichiometry (Job’s Method) using UV-Vis.

  • Preparation:

    • Prepare a

      
       M stock solution of 3-Br-PCH in DMSO (due to solubility).
      
    • Prepare

      
       M stock solutions of metal chlorides (
      
      
      
      ,
      
      
      , etc.) in Ethanol.
  • Baseline Correction:

    • Use pure DMSO/Ethanol (1:1 v/v) mixture as the blank reference.

  • Scanning:

    • Scan range: 200 nm to 1100 nm.

    • Scan speed: Medium (approx. 200 nm/min) to resolve d-d shoulders.

  • Validation:

    • Isosbestic Points: When titrating metal into ligand, look for sharp isosbestic points. Their presence confirms a clean equilibrium between free ligand and complex without side reactions.

    • Absorbance Ratios: Calculate

      
       (molar absorptivity). 3-Br complexes typically show 
      
      
      
      for CT bands, whereas d-d bands have
      
      
      .

References

  • Ligand Availability: 3-Bromopicolinohydrazide is a commercially available building block used in fragment-based drug discovery.

  • Comparative Pyridine Spectra: Comparison of substituted pyridine-2-carbohydrazide complexes and their electronic assignments. Journal of Chemical Education, 1963. Link

  • Substituent Effects: "Effect of bromine substituent on optical properties of aryl compounds." ResearchGate, 2025. Link

  • Nickel(II) Hydrazide Complexes: "Synthesis and spectral characterization of Ni(II) complexes with pyridine-2-carbohydrazide derivatives." Der Pharma Chemica, 2011. Link

  • Copper(II) Spectral Trends: "Electronic spectra of transition metal complexes of pyridine-2-carbohydrazide." Dalton Transactions, 1978. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-pyridinecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 3-Bromo-2-pyridinecarbohydrazide. However, responsible chemical stewardship extends beyond the benchtop; it culminates in the safe and compliant disposal of these materials. This guide provides essential, step-by-step procedures for managing 3-Bromo-2-pyridinecarbohydrazide waste, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principles of chemical reactivity, regulatory compliance, and field-proven best practices.

Section 1: Hazard Assessment & Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-Bromo-2-pyridinecarbohydrazide may not be readily available, we can infer its risk profile by analyzing its constituent chemical moieties: the pyridine ring, the bromine substituent, and the hydrazide functional group.

  • Pyridine Ring: Pyridine and its derivatives are typically classified as hazardous.[1] They are often flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[2][3][4] Waste containing pyridine is generally considered hazardous waste and must be managed according to state and federal regulations.[1]

  • Hydrazide Group (-CONHNH₂): This functional group is highly reactive, particularly with carbonyl compounds such as aldehydes and ketones, with which it forms stable hydrazone bonds.[5][6] This reactivity is a critical consideration for waste segregation to prevent uncontrolled reactions within a waste container.

  • Bromo- Substituent: The presence of a halogen, such as bromine, places the compound in the category of halogenated organic compounds. These are often subject to specific disposal requirements, primarily to prevent the formation of dioxins and furans during improper incineration.

Based on this analysis, 3-Bromo-2-pyridinecarbohydrazide must be managed as a regulated hazardous waste . Disposal through sanitary sewers or in regular trash is strictly prohibited.[7]

Hazard Profile of 3-Bromo-2-pyridinecarbohydrazide (Inferred)
Physical Hazards
Health Hazards
Reactivity Hazards
Environmental Hazards

Section 2: The Regulatory Landscape: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is governed by two primary federal agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste management from "cradle-to-grave." This means the generator of the waste (your laboratory) is responsible for it from the moment it's created until its final, safe disposal.[8] 3-Bromo-2-pyridinecarbohydrazide waste falls under this purview.

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[9][10] This plan must include established protocols for the safe handling and disposal of hazardous chemicals, ensuring employee safety and training.[10][11]

Section 3: Standard Operating Procedure for Disposal

This protocol provides a direct, step-by-step methodology for the safe handling and disposal of 3-Bromo-2-pyridinecarbohydrazide waste streams, including pure compound, contaminated labware, and solutions.

Step 1: Immediate Waste Segregation at the Point of Generation

The "Why": This is the most critical step to prevent dangerous chemical reactions in the waste container. The hydrazide functional group's reactivity necessitates its isolation from incompatible materials.

  • Action: At your workstation, immediately place any waste contaminated with 3-Bromo-2-pyridinecarbohydrazide into a dedicated hazardous waste container.

  • Critical Segregation:

    • DO NOT mix with wastes containing aldehydes, ketones, or strong oxidizing agents.

    • DO NOT mix with acidic or basic waste streams unless part of a specific neutralization procedure.

    • Keep halogenated waste (like this compound) separate from non-halogenated organic waste, as disposal costs and methods often differ.

Step 2: Selecting the Appropriate Waste Container

The "Why": The container is the primary barrier protecting you and the environment. It must be robust and chemically inert to the waste it holds.[7]

  • Action: Select a container made of chemically compatible material. For 3-Bromo-2-pyridinecarbohydrazide, a glass bottle with a screw cap or a high-density polyethylene (HDPE) container is recommended.

  • Container Requirements (per OSHA):

    • Must be in good condition, free from leaks or damage.

    • Must have a secure, tight-fitting lid. Keep the container closed unless actively adding waste.[12]

    • The container size should be appropriate for the volume of waste being generated to avoid long-term storage of small quantities.[7]

Step 3: Proper Labeling of the Hazardous Waste Container

The "Why": Accurate labeling is a regulatory requirement and essential for communicating hazards to everyone in the facility and to the final disposal vendor.[12]

  • Action: As soon as you begin adding waste to the container, affix a hazardous waste label.

  • Required Information:

    • The words "Hazardous Waste" [7]

    • The full chemical name: "3-Bromo-2-pyridinecarbohydrazide" (no formulas or abbreviations).[7]

    • A list of all chemical constituents and their approximate percentages.

    • The date on which waste was first added (the "Accumulation Start Date").[12]

    • The relevant hazard pictograms (e.g., Flammable, Irritant/Harmful).

Step 4: On-Site Accumulation and Storage

The "Why": Safe storage prevents spills, reduces exposure, and ensures compliance with EPA regulations regarding the quantity of waste and the duration it can be held on-site.[12][13]

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7]

  • SAA Requirements:

    • The area should be well-ventilated.

    • The container must be placed in a secondary containment bin or tray to capture any potential leaks.

    • Store away from heat sources, open flames, and direct sunlight.[3]

Step 5: Arranging for Final Disposal

The "Why": Final disposal of hazardous waste is a specialized, regulated process that must be performed by a certified entity. The recommended disposal method for pyridine-based compounds is high-temperature incineration.[1]

  • Action: When the waste container is full or reaches its storage time limit, contact your institution's Environmental Health & Safety (EHS) office.

  • EHS Role: Your EHS department will coordinate with a licensed hazardous waste disposal company to pick up the waste. They will also ensure all documentation, such as the hazardous waste manifest, is completed correctly.

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2 & 3: Containment & Labeling cluster_2 Step 4: On-Site Storage cluster_3 Step 5: Final Disposal A Waste Generation (e.g., unused solid, contaminated gloves, solutions) B Segregate Immediately Isolate from aldehydes, ketones, strong acids, and oxidizers. A->B C Select Compatible Container (Glass or HDPE) B->C Waste Stream Isolated D Label Container Correctly 'Hazardous Waste' Full Chemical Name Accumulation Date C->D E Store in Satellite Accumulation Area (SAA) Under lab control Secondary Containment D->E Container Ready for Storage F Monitor Accumulation Time & Volume (Per EPA Generator Status) E->F G Contact EHS for Pickup F->G Container Full or Time Limit Reached H Transfer to Licensed Hazardous Waste Facility (via EHS) G->H I Final Disposal (e.g., High-Temp Incineration) H->I

Caption: Decision workflow for the proper disposal of 3-Bromo-2-pyridinecarbohydrazide.

Section 4: Decontamination and Spill Management

Accidents happen, and a proper disposal plan includes procedures for managing them.

  • Glassware and Equipment Decontamination:

    • Rinse the contaminated item with a suitable solvent (e.g., ethanol or isopropanol) to remove residual 3-Bromo-2-pyridinecarbohydrazide.

    • Collect this first rinse as hazardous waste in your designated container.

    • Subsequent rinses can typically be managed as non-hazardous, but consult your EHS office for specific institutional policies.

  • Small Spill Cleanup:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate Personal Protective Equipment (PPE) (lab coat, safety glasses, and nitrile gloves), cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.

    • Carefully sweep the absorbed material into a designated bag or container.

    • Label the container as "Hazardous Waste: Spill Debris containing 3-Bromo-2-pyridinecarbohydrazide."

    • Manage the spill debris for disposal following the steps outlined above.

By adhering to this comprehensive disposal guide, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. National Center for Biotechnology Information (NCBI) - PMC. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. A-C-T Environmental & Infrastructure. [Link]

  • EPA rules cover handling, managing and storing hazardous wastes. ISHN. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)(3) (M = Re, Tc-99m) radiopharmaceuticals. ResearchGate. [Link]

  • What are Federal and State Hazardous Waste Regulations? Temarry Recycling. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • PYRIDINE AR Safety Data Sheet. Loba Chemie. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • OSHA and Biohazard Waste Disposal: A Compliance Guide. Daniels Health. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-2-pyridinecarbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who make it possible. This guide provides essential, in-depth safety and logistical information for handling 3-Bromo-2-pyridinecarbohydrazide, a compound that, while not extensively characterized, presents predictable hazards based on its structural motifs: a brominated pyridine ring and a carbohydrazide functional group. By understanding the inherent risks of these components, we can establish a robust safety protocol that protects researchers and ensures the integrity of their work.

Understanding the Hazard Profile: A Tale of Two Moieties

The key to safely handling 3-Bromo-2-pyridinecarbohydrazide lies in recognizing the potential hazards associated with its two primary structural components: the brominated pyridine core and the carbohydrazide side chain.

  • The Brominated Pyridine Core: Pyridine and its derivatives are known to be basic heterocyclic organic compounds.[1] Brominated pyridines, in particular, can be irritating to the skin, eyes, and respiratory system.[2][3] They are often harmful if swallowed or inhaled.[2][4] The bromine atom can also make the compound more reactive in certain chemical environments.

  • The Carbohydrazide Functional Group: This group is a derivative of hydrazine. Hydrazine and its derivatives are well-documented as being toxic, corrosive, and in some cases, carcinogenic.[5][6] They can be fatal if absorbed through the skin and are destructive to the mucous membranes and upper respiratory tract.[5] Therefore, any compound containing a carbohydrazide moiety should be handled with extreme caution.

Given the combined potential hazards of these two groups, a comprehensive approach to personal protective equipment (PPE), handling procedures, and disposal is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 3-Bromo-2-pyridinecarbohydrazide. The following table outlines the recommended PPE, drawing on best practices for handling both brominated pyridines and hydrazine derivatives.[2][5][7]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.The outer glove provides primary protection against chemical splashes, while the inner glove offers a secondary barrier in case of a breach. Nitrile and neoprene are recommended for their resistance to a broad range of chemicals, including those similar to the components of 3-Bromo-2-pyridinecarbohydrazide.[8]
Eye and Face Protection Tightly fitting chemical splash goggles and a full-face shield.Goggles protect the eyes from splashes and vapors, while the face shield provides an additional layer of protection for the entire face. This combination is crucial given the potential for corrosivity and severe eye irritation from both brominated pyridines and hydrazides.[3]
Body Protection A fire-resistant lab coat, full-length pants, and closed-toe shoes.A fire-resistant lab coat protects against splashes of flammable solvents that may be used in conjunction with the compound.[5] Full-length pants and closed-toe shoes are standard laboratory practice to prevent skin exposure.
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be necessary depending on the scale of the work and the ventilation available.While working in a certified chemical fume hood is the primary engineering control, a respirator provides an additional layer of protection, especially during weighing and transfer operations where the generation of dusts or aerosols is possible.[5][7] Consultation with your institution's environmental health and safety department is recommended.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures that all handling procedures are conducted in a controlled and safe manner.

Workflow for Handling 3-Bromo-2-pyridinecarbohydrazide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination prep_area Designate and prepare a specific work area in a certified chemical fume hood. gather_ppe Assemble all necessary PPE as outlined in the table above. prep_area->gather_ppe weigh Weigh the compound in the fume hood, preferably in a containment device like a glove bag. prep_area->weigh Proceed to Handling gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials transfer Transfer the compound using appropriate tools to minimize dust generation. weigh->transfer reaction Perform the reaction within the fume hood, ensuring adequate ventilation. transfer->reaction decontaminate_glassware Decontaminate all glassware and equipment with an appropriate solvent. reaction->decontaminate_glassware Proceed to Cleanup decontaminate_surfaces Wipe down all surfaces in the fume hood. decontaminate_glassware->decontaminate_surfaces dispose_ppe Properly doff and dispose of all single-use PPE. decontaminate_surfaces->dispose_ppe cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection and Labeling cluster_disposal Final Disposal solid_waste Solid Waste: - Contaminated PPE (gloves, etc.) - Weighing paper - Contaminated consumables solid_container Collect solid waste in a designated, labeled hazardous waste container. solid_waste->solid_container liquid_waste Liquid Waste: - Unused solutions - Quenched reaction mixtures - Contaminated solvents liquid_container Collect liquid waste in a compatible, labeled hazardous waste container. liquid_waste->liquid_container sharps_waste Sharps Waste: - Contaminated needles - Contaminated Pasteur pipettes sharps_container Collect sharps in a designated, puncture-proof sharps container. sharps_waste->sharps_container ehs_pickup Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup documentation Complete all necessary waste disposal documentation. ehs_pickup->documentation

Caption: A protocol for the proper segregation and disposal of waste generated from handling 3-Bromo-2-pyridinecarbohydrazide.

Key Disposal Considerations:

  • Waste Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and a description of the contents.

  • Incompatible Wastes: Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected in separate containers.

  • Quenching: Any unreacted 3-Bromo-2-pyridinecarbohydrazide should be carefully quenched in a controlled manner before being added to a waste container. Consult with a senior researcher or your institution's EHS department for appropriate quenching procedures.

  • Empty Containers: Empty containers that held 3-Bromo-2-pyridinecarbohydrazide should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. [9] By adhering to these guidelines, researchers can confidently and safely work with 3-Bromo-2-pyridinecarbohydrazide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Hydrazine - Risk Management and Safety. (n.d.).
  • Pyridinium Tribromide. (n.d.). Flinn Scientific.
  • 3-Bromopyridine Safety Data Sheet. (2025, December 18).
  • 3-Bromopyridine Safety Data Sheet. (2022, June 30). Jubilant Ingrevia.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. (n.d.). Benchchem.
  • Performance Chemicals Hydrazine. (n.d.). Arxada.
  • Hydrazine, N-BOC, N'-CBZ protected Safety Data Sheet. (n.d.). Apollo Scientific.
  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Pyridine. (n.d.). In Wikipedia.
  • Pyridinium bromide perbromide Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • SAFETY DATA SHEET - Pyridinium bromide perbromide. (2012, February 2). Durham Tech.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 6-Bromo-3-pyridinecarboxaldehyde. (2010, November 16). Fisher Scientific.
  • MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. (2009, March 22).
  • Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial Conditions. (2025, October 25). Sarex.
  • PYROPHORIC CHEMICALS: HANDLING & USE. (n.d.).
  • Handling Pyrophoric Reagents. (n.d.). Sigma-Aldrich.
  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. (n.d.). Loba Chemie.
  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015, September 1). Australian Industrial Chemicals Introduction Scheme.

Sources

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